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  • Product: 2,5-Dimethoxybenzaldehyde oxime
  • CAS: 34967-19-6

Core Science & Biosynthesis

Foundational

2,5-Dimethoxybenzaldehyde oxime chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxybenzaldehyde Oxime For Researchers, Scientists, and Drug Development Professionals As a key derivative of the versatile organic intermediate 2,5-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxybenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

As a key derivative of the versatile organic intermediate 2,5-Dimethoxybenzaldehyde, its oxime holds significant interest for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,5-Dimethoxybenzaldehyde oxime, offering field-proven insights and detailed protocols to support its application in research and development. The presence of the oxime functional group, combined with the electronic influence of two methoxy substituents on the aromatic ring, imparts a unique reactivity profile, making it a valuable precursor for nitrogen-containing compounds and complex molecular architectures.

Core Physicochemical and Spectroscopic Profile

2,5-Dimethoxybenzaldehyde oxime is classified as an aromatic aldoxime.[1] Its structure is distinguished by an aldoxime functional group (-CH=NOH) attached to a benzene ring substituted with two electron-donating methoxy groups at positions 2 and 5.[1] This substitution pattern is critical as it modulates the electronic properties and reactivity of the molecule.[1]

Physicochemical Properties

The compound is a solid at room temperature. While detailed experimental data for the oxime is less common than for its parent aldehyde, the properties can be reliably predicted and are summarized below. Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource
CAS Number 34967-19-6[2]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Crystalline solidPredicted
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane.[3][4]
Stability Stable under standard conditions. Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[5][6]
Spectroscopic Data Analysis

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2,5-Dimethoxybenzaldehyde oxime. The electron-donating methoxy groups and the oxime moiety give rise to a distinct spectral fingerprint.

TechniqueCharacteristic Peaks / Signals
¹H NMR * Oxime OH: A broad singlet, typically downfield (δ > 8.0 ppm).
  • Aldehyde CH=N: A singlet, often in the range of δ 8.0-8.5 ppm.[7]

  • Aromatic Protons: Three distinct signals in the aromatic region (δ 6.7-7.2 ppm), showing characteristic splitting patterns due to their positions on the trisubstituted ring.[7]

  • Methoxy Protons: Two sharp singlets, each integrating to 3H, typically around δ 3.8 ppm. | | ¹³C NMR | * C=N Carbon: Signal in the range of δ 145-150 ppm.[7]

  • Aromatic Carbons: Six signals, with the two carbons attached to the methoxy groups shifted significantly downfield (δ > 150 ppm).

  • Methoxy Carbons: Two signals around δ 55-56 ppm.[7] | | IR Spectroscopy (cm⁻¹) | * O-H Stretch (Oxime): A broad band in the region of 3100-3400 cm⁻¹.[4][7]

  • C=N Stretch (Oxime): A characteristic absorption band around 1620-1650 cm⁻¹.[4][7]

  • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy): Strong bands around 1000-1300 cm⁻¹. | | Mass Spectrometry (EI) | * Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight.

  • Key Fragments: Potential fragmentation includes the loss of -OH (m/z 164), -OCH₃ (m/z 150), and cleavage of the N-O bond.[4] |

Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

The synthesis of 2,5-Dimethoxybenzaldehyde oxime is a straightforward and high-yielding nucleophilic addition reaction. The process involves the condensation of the parent aldehyde with hydroxylamine. The causality behind this choice is the high reactivity of the aldehyde's carbonyl carbon towards the nucleophilic nitrogen of hydroxylamine.

G cluster_reagents Starting Materials & Reagents cluster_process Reaction Workflow cluster_output Final Product A 2,5-Dimethoxybenzaldehyde P1 Dissolve aldehyde and NH2OH·HCl in solvent A->P1 B Hydroxylamine Hydrochloride (NH2OH·HCl) B->P1 C Base (e.g., NaOH, Na2CO3) P2 Add base to liberate free hydroxylamine C->P2 D Solvent (e.g., Ethanol/Water) D->P1 P1->P2 P3 Heat under reflux to drive reaction completion P2->P3 P4 Cool reaction mixture to precipitate product P3->P4 P5 Isolate product via filtration P4->P5 P6 Wash with cold water to remove impurities P5->P6 P7 Dry under vacuum P6->P7 Z 2,5-Dimethoxybenzaldehyde Oxime (Pure Solid) P7->Z

Caption: Synthesis workflow for 2,5-Dimethoxybenzaldehyde Oxime.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The use of a base is critical to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-Dimethoxybenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium hydroxide (1.2 eq) in a 1:1 ethanol/water mixture.[3]

  • Reaction Initiation: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Product Isolation: After completion, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration.[4] Wash the solid with a small amount of cold water to remove any remaining salts and impurities.

  • Drying: Dry the purified 2,5-Dimethoxybenzaldehyde oxime under vacuum to yield the final product.

Chemical Reactivity and Derivatization

The reactivity of 2,5-Dimethoxybenzaldehyde oxime is governed by the oxime functional group and influenced by the electron-rich aromatic ring. The oxime moiety serves as a versatile handle for synthesizing a variety of nitrogen-containing compounds.[1]

G cluster_reactions Key Reactions Oxime 2,5-Dimethoxybenzaldehyde Oxime Amine 2,5-Dimethoxybenzylamine Oxime->Amine Reduction (e.g., H₂, Pd/C or LiAlH₄) Nitrile 2,5-Dimethoxybenzonitrile Oxime->Nitrile Dehydration (e.g., Ac₂O) Aldehyde 2,5-Dimethoxybenzaldehyde Oxime->Aldehyde Hydrolysis (Acidic conditions) Amide N-(2,5-Dimethoxyphenyl)formamide Oxime->Amide Beckmann Rearrangement (e.g., PCl₅, H₂SO₄)

Caption: Major reaction pathways of 2,5-Dimethoxybenzaldehyde Oxime.

  • Reduction to Primary Amines: The oxime can be readily reduced to form 2,5-dimethoxybenzylamine. This transformation is crucial for synthesizing phenethylamine derivatives and other pharmacologically relevant structures.[1][8] Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄).[1]

  • Dehydration to Nitriles: Dehydration of the aldoxime provides a direct route to 2,5-dimethoxybenzonitrile. This reaction is typically achieved using reagents like acetic anhydride or thionyl chloride and is a standard method for nitrile synthesis.[1]

  • Beckmann Rearrangement: Under acidic conditions (e.g., using polyphosphoric acid, PCl₅, or sulfuric acid), the oxime can undergo a Beckmann rearrangement to yield the corresponding N-substituted amide, N-(2,5-dimethoxyphenyl)formamide.[1] This reaction is a powerful tool for carbon-nitrogen bond formation.

  • Hydrolysis: The oxime can be converted back to the parent 2,5-Dimethoxybenzaldehyde via acid-catalyzed hydrolysis.[1] This reversibility is a key characteristic of the imine-like C=N bond.

  • Generation of Iminyl Radicals: The N-O bond in the oxime can be cleaved to generate reactive iminyl radicals, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.[1]

Applications in Drug Development and Organic Synthesis

While 2,5-Dimethoxybenzaldehyde is the more commonly cited starting material, its oxime derivative represents a key, stable intermediate in multi-step syntheses.

  • Pharmaceutical Intermediates: The parent aldehyde is a well-established precursor for psychoactive phenethylamines like 2C-H, which is a building block for compounds such as 2C-B and 2C-I.[8][9] The reduction of the oxime provides an alternative and efficient pathway to the necessary amine intermediate for these syntheses.

  • Synthesis of Heterocycles: As a source of iminyl radicals and a precursor to nitriles and amines, the oxime is a valuable tool for constructing complex nitrogen-containing heterocyclic scaffolds, which are prevalent in medicinal chemistry.[1]

  • Fine Chemicals: The derivatives of 2,5-Dimethoxybenzaldehyde oxime, such as the corresponding nitrile and amine, are used in the synthesis of dyes, fragrances, and other specialty chemicals.[10][11][12]

Safety and Handling

As with its parent aldehyde, 2,5-Dimethoxybenzaldehyde oxime should be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][13] Ingestion and inhalation should be avoided.[5][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] If handling as a fine powder, use a respirator or work in a fume hood to prevent inhalation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][13] Keep away from incompatible materials such as strong oxidizing agents.[5][14]

References

  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. (2025, May 12). News.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10). Specialty Chemicals.
  • What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde?. (2025, April 12). Bloom Tech.
  • High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. (2025, October 21). Chemical Synthesis.
  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7?. Shenzhou Chemical.
  • 2,5-Dimethoxybenzaldehyde oxime | 34967-19-6. Benchchem.
  • 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
  • 2,5-Dimethoxybenzaldehyde. Wikipedia.
  • Supporting Information for [Article Title].
  • 2,5-dimethoxybenzaldehyde oxime | CAS 34967-19-6. Santa Cruz Biotechnology.
  • (E)-3,5-Dimethoxybenzaldehyde oxime. PMC.
  • SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde. (2010, October 28). Fisher Scientific.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. Benchchem.
  • 2,5-Dimethoxybenzaldehyde Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET: 2,5-Dimethoxybenzaldehyde. (2010, October 28). Thermo Fisher Scientific.

Sources

Exploratory

2,5-Dimethoxybenzaldehyde oxime synthesis from 2,5-Dimethoxybenzaldehyde

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzaldehyde Oxime Abstract This guide provides a comprehensive technical overview for the synthesis of 2,5-dimethoxybenzaldehyde oxime from its corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2,5-dimethoxybenzaldehyde oxime from its corresponding aldehyde, 2,5-dimethoxybenzaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, and critical safety considerations. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide serves as a self-validating resource for the successful laboratory preparation of this important chemical intermediate.

Introduction: Significance and Context

2,5-Dimethoxybenzaldehyde is a valuable organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including certain psychoactive substances.[1][2] The conversion of this aldehyde to its corresponding oxime is a critical transformation, as the oxime functional group (C=N-OH) is a versatile moiety in organic chemistry.

Oximes are pivotal building blocks and intermediates in a multitude of chemical transformations.[3] They are instrumental in the synthesis of amides and nitriles, can act as protecting groups for carbonyl compounds during multi-step syntheses, and serve as ligands in coordination chemistry.[3] The synthesis of 2,5-dimethoxybenzaldehyde oxime is achieved through a classical condensation reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine, a process that is both efficient and widely applicable to a range of aldehydes and ketones.[3]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime from an aldehyde and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. The process can be conceptually broken down into two primary stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (H₂N-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. This step is typically catalyzed by a weak acid or base. The addition breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration. Proton transfer steps facilitate the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N), which is the defining feature of the oxime.

The overall reaction is an equilibrium process. To drive the reaction to completion, it is common to remove the water formed, although in many standard preparations, the use of a slight excess of one reagent is sufficient to achieve high yields.

Caption: Reaction mechanism for oxime formation.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 2,5-dimethoxybenzaldehyde oxime. The causality for key steps is explained to provide a deeper understanding of the process.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
2,5-Dimethoxybenzaldehyde166.175.00 g30.1Starting Material
Hydroxylamine Hydrochloride69.492.51 g36.1Oxime Source
Sodium Hydroxide40.001.44 g36.1Base
Ethanol (95%)-50 mL-Solvent
Water (Deionized)-100 mL + qs-Solvent/Quenching

3.2. Step-by-Step Methodology

  • Dissolution of Aldehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.1 mmol) of 2,5-dimethoxybenzaldehyde in 50 mL of 95% ethanol. Stir until a clear, homogenous solution is obtained.

    • Rationale: Ethanol is chosen as the solvent because both the starting aldehyde and the hydroxylamine reagent are soluble in it, ensuring a homogenous reaction medium.

  • Preparation of Hydroxylamine Solution: In a separate 100 mL beaker, prepare a solution of free hydroxylamine. Dissolve 2.51 g (36.1 mmol) of hydroxylamine hydrochloride and 1.44 g (36.1 mmol) of sodium hydroxide in approximately 20 mL of deionized water. Stir until fully dissolved.

    • Rationale: Hydroxylamine is often supplied as its hydrochloride salt for stability. A base, in this case, sodium hydroxide, is required to neutralize the HCl and liberate the free hydroxylamine (H₂N-OH), which is the active nucleophile in the reaction. Using equimolar amounts ensures complete neutralization.

  • Reaction Initiation: Slowly add the aqueous hydroxylamine solution to the stirring ethanolic solution of 2,5-dimethoxybenzaldehyde at room temperature.

    • Rationale: A slow addition helps to control any potential exotherm and ensures smooth initiation of the reaction.

  • Reaction Progression: Stir the resulting mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

    • Rationale: The reaction is typically complete within a few hours at room temperature. Stirring ensures continuous mixing of the reagents, maximizing the reaction rate.

  • Product Precipitation and Isolation: After the reaction is complete, slowly pour the reaction mixture into 100 mL of cold deionized water in a beaker with stirring. A white or off-white precipitate of 2,5-dimethoxybenzaldehyde oxime should form.

    • Rationale: The oxime product is significantly less soluble in water than in the ethanol-water reaction mixture. Adding the mixture to a larger volume of water causes the product to precipitate out of the solution, allowing for its isolation.

  • Collection and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of 20 mL of cold deionized water to remove any inorganic salts (like NaCl) and other water-soluble impurities.

    • Rationale: Vacuum filtration is an efficient method for separating a solid from a liquid. Washing with cold water removes impurities without significantly dissolving the desired product.

  • Drying: Dry the purified product in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Analysis

To confirm the identity and purity of the synthesized 2,5-dimethoxybenzaldehyde oxime (CAS 34967-19-6), the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong carbonyl (C=O) stretch from the starting aldehyde (typically ~1680 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹) and a broad O-H stretch (~3300 cm⁻¹) characteristic of the oxime.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

The molecular formula for the product is C₉H₁₁NO₃, and its molecular weight is 181.19 g/mol .[4][5]

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis. The primary hazards are associated with the reagents used.

  • 2,5-Dimethoxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation and allergy or asthma symptoms if inhaled.[6][7]

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. It causes severe skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer. It may also cause damage to organs through prolonged or repeated exposure.

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6][8] Wash hands thoroughly after handling.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The synthesis of 2,5-dimethoxybenzaldehyde oxime from 2,5-dimethoxybenzaldehyde via a condensation reaction with hydroxylamine is a robust and reliable procedure. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and safely prepare this versatile chemical intermediate for its numerous applications in organic synthesis and drug development.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • ChemicalBook. 2,5-Dimethoxybenzaldehyde synthesis.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Hydroxylamine hydrochloride.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet.
  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111.
  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H.
  • Knowledge. (2024, December 7). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?
  • ChemicalBook. (2024, December 11). What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2,5-Dimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • Santa Cruz Biotechnology. 2,5-dimethoxybenzaldehyde oxime.
  • Benchchem. 2,5-Dimethoxybenzaldehyde oxime.
  • Wikipedia. 2,5-Dimethoxybenzaldehyde.
  • Abbas, I., et al. (2010). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3198.

Sources

Foundational

Solubility of 2,5-Dimethoxybenzaldehyde Oxime in Organic Solvents

Executive Summary 2,5-Dimethoxybenzaldehyde oxime (CAS 34967-19-6) is a critical intermediate in the synthesis of phenethylamine derivatives.[1] Its purification and isolation are pivotal steps that dictate the yield and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dimethoxybenzaldehyde oxime (CAS 34967-19-6) is a critical intermediate in the synthesis of phenethylamine derivatives.[1] Its purification and isolation are pivotal steps that dictate the yield and purity of downstream amine products. Unlike its precursor aldehyde, the oxime exhibits amphiphilic properties due to the presence of the hydroxylimino group (


), which introduces both hydrogen bond donor and acceptor capabilities.

This guide provides an in-depth analysis of the solubility behavior of 2,5-dimethoxybenzaldehyde oxime.[1] It moves beyond simple solubility values to explore the thermodynamic drivers of dissolution, solvent selection strategies for recrystallization, and protocols for generating precise solubility curves where literature data is sparse.

Chemical Profile & Structural Thermodynamics

To understand the solubility of 2,5-dimethoxybenzaldehyde oxime, one must analyze its molecular interactions.

  • Lipophilic Domain: The 2,5-dimethoxybenzene ring provides a significant non-polar surface area, driving solubility in aromatic and chlorinated solvents.[1]

  • Hydrophilic Domain: The oxime moiety (

    
    ) is polar.[1] In the solid state, oximes often form hydrogen-bonded dimers or catemers (infinite chains), significantly increasing the lattice energy compared to the corresponding aldehyde.
    

Implication for Solubility: The high lattice energy (driven by intermolecular H-bonding) means that for a solvent to dissolve the oxime, it must be capable of disrupting these oxime-oxime interactions.[1] Protic solvents (alcohols) or strong H-bond acceptors (DMSO, DMF) are typically required for high solubility, whereas non-polar solvents (Hexane) act as anti-solvents.

Visualization: Molecular Interaction Map

OximeInteractions cluster_0 Intermolecular Forces Oxime 2,5-Dimethoxybenzaldehyde Oxime HB_Donor H-Bond Donor (-OH) Oxime->HB_Donor Possesses HB_Acceptor H-Bond Acceptor (=N-) Oxime->HB_Acceptor Possesses PiStack Pi-Pi Stacking (Aromatic Ring) Oxime->PiStack Possesses HB_Donor->HB_Acceptor Self-Association (Dimerization) PiStack->PiStack Crystal Lattice Stability

Figure 1: Interaction map showing the dual nature of the oxime molecule, highlighting the H-bonding capability that dominates its solid-state packing and solubility.[1]

Solubility Profile & Solvent Selection

While specific quantitative solubility curves (e.g., mole fraction vs. temperature) for this specific oxime are rare in open literature, its behavior can be accurately predicted and categorized based on structural analogs (e.g., 3,5-dimethoxybenzaldehyde oxime, salicylaldoxime).

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanismApplication
Polar Protic Ethanol, MethanolHigh H-bonding disruption of crystal lattice; solvation of -OH group.[1]Primary Crystallization Solvent
Polar Aprotic DMSO, DMFVery High Strong dipole interactions; accepts H-bonds from oxime.[1]Reaction medium; difficult to remove.
Chlorinated Chloroform, DCMHigh Interaction with aromatic ring; weak H-bonding.[1]Extraction / Chromatography.[2]
Esters Ethyl AcetateModerate Dipole-dipole; moderate H-bond acceptance.[1]Co-solvent for crystallization.
Aromatic TolueneModerate (Hot) Pi-pi interactions; poor H-bonding.[1]Recrystallization (High T required).
Non-Polar Hexane, HeptaneInsoluble Lacks polarity to overcome lattice energy.[1]Anti-Solvent
The Ethanol/Water System

The most effective system for purifying 2,5-dimethoxybenzaldehyde oxime is the Ethanol/Water binary system.[1]

  • High Temperature: The compound dissolves readily in near-boiling ethanol (approx. 70-75°C).[1]

  • Cooling: Solubility drops largely upon cooling, but the addition of water (anti-solvent) drastically reduces solubility, forcing precipitation of the oxime while leaving polar impurities (like unreacted hydroxylamine salts) in the mother liquor.

Experimental Protocol: Solubility Determination

For process optimization, relying on "soluble/insoluble" is insufficient. The following protocol generates a Solubility Curve (Mass Fraction vs. Temperature) , essential for designing a crystallization process.

Workflow: Gravimetric Saturation Method

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate at Temp T (Agitation for 24h) Start->Equilibrate Settle Phase Separation (Allow solids to settle) Equilibrate->Settle Filter Isothermal Filtration (0.45 µm Syringe Filter) Settle->Filter Weigh Weigh Saturated Solution (m1) Filter->Weigh Evaporate Evaporate Solvent (Vacuum Oven) Weigh->Evaporate WeighDry Weigh Dry Residue (m2) Evaporate->WeighDry Calc Calculate Solubility S = m2 / (m1 - m2) WeighDry->Calc

Figure 2: Step-by-step gravimetric workflow for determining precise solubility limits at specific temperatures.

Critical Technical Notes:

  • Isothermal Filtration: The syringe and filter must be pre-heated to the equilibration temperature to prevent premature crystallization during filtration.

  • Degradation Check: Oximes can undergo Beckmann rearrangement or hydrolysis at high temperatures/acidic conditions. Verify the stability of the "dry residue" via HPLC or NMR to ensure it is still the oxime.

Thermodynamic Modeling

Once experimental data points (


 vs 

) are obtained, they should be fitted to a thermodynamic model to interpolate solubility at any temperature.
The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of organic solids in solvents.



Where:

  • 
     = Mole fraction solubility of the oxime.
    
  • 
     = Absolute temperature (Kelvin).[3]
    
  • 
     = Empirical constants derived from regression analysis of your experimental data.
    

Usage:

  • A & B: Relate to the non-ideal solution behavior and enthalpy of solution.

  • C: Relates to the temperature dependence of the heat capacity.

For 2,5-dimethoxybenzaldehyde oxime in ethanol, the curve typically exhibits a steep positive slope, indicating endothermic dissolution (


). This confirms that cooling crystallization is a viable and energy-efficient purification method.[1]

Practical Application: Crystallization Process Design

Based on the solubility characteristics, the following process is recommended for high-purity isolation.

Optimized Crystallization Protocol
  • Dissolution: Charge crude 2,5-dimethoxybenzaldehyde oxime into Ethanol (95% or absolute) . Heat to reflux (~78°C) until fully dissolved. Use approximately 3-5 mL of solvent per gram of crude solid.

  • Hot Filtration: While at reflux, filter through a sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities.

  • Nucleation: Allow the filtrate to cool slowly to 40°C. If no crystals form, seed with a pure crystal of the oxime.

  • Anti-Solvent Addition (Optional but Recommended): Once the solution is at ambient temperature (~25°C), slowly add Water dropwise with agitation. Stop when a persistent turbidity is observed.

  • Maturation: Cool the slurry to 0-5°C in an ice bath and hold for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid and wash with cold 50:50 Ethanol/Water.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

    • Note: While this entry focuses on the aldehyde, it provides the structural basis for the oxime deriv
  • Oxime Structural Chemistry

    • Low, J. N., Glidewell, C., & Wardell, J. L. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime.[1] Acta Crystallographica Section E, 67(Pt 2), o467. Retrieved from [Link]

    • Provides crystallographic data and H-bonding patterns for the structural isomer, validating the dimeriz
  • General Solubility Methodologies

    • NIST Chemistry WebBook.[4] Benzaldehyde, 2,5-dimethoxy-.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • Synthesis & Purification Context

    • Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the synthesis pathway involving 2,5-dimethoxybenzaldehyde oxime as an intermediate).

Sources

Exploratory

Technical Monograph: 2,5-Dimethoxybenzaldehyde Oxime

Chemical Identity, Synthesis, and Pharmacological Relevance Executive Summary 2,5-Dimethoxybenzaldehyde oxime is a pivotal intermediate in the synthesis of the 2C-x family of phenethylamine psychedelics.[1] While often v...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Relevance

Executive Summary

2,5-Dimethoxybenzaldehyde oxime is a pivotal intermediate in the synthesis of the 2C-x family of phenethylamine psychedelics.[1] While often viewed merely as a transient precursor between the aldehyde and the amine (2C-H), the oxime possesses distinct stereochemical and stability profiles that influence downstream yield and purity. This guide provides a rigorous technical analysis of its nomenclature, synthesis, mechanistic pathways, and characterization, designed for researchers requiring high-fidelity data for experimental replication.

Nomenclature and Stereochemistry

The IUPAC naming of oximes requires attention to the geometry of the


 double bond. Unlike carbon-carbon double bonds which use cis/trans or E/Z based strictly on Cahn-Ingold-Prelog (CIP) priorities, oximes historically used syn/anti nomenclature, though modern IUPAC recommendations favor E/Z.
Systematic Identification[2]
  • Preferred IUPAC Name: (

    
    )-2,5-dimethoxybenzaldehyde oxime
    
  • Systematic Name: (

    
    )-
    
    
    
    -hydroxy-1-(2,5-dimethoxyphenyl)methanimine
  • CAS Registry Number: 34967-19-6[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 181.19 g/mol [2][3]

Stereoisomerism ( vs. )

Oximes exhibit geometric isomerism due to restricted rotation around the


 bond.
  • (

    
    )-Isomer (Anti):  The hydroxyl group (
    
    
    
    ) and the aromatic ring are on opposite sides of the double bond. This is the thermodynamically favored product for benzaldehyde derivatives due to steric repulsion between the lone pair on the nitrogen and the aromatic ring in the (
    
    
    ) form.
  • (

    
    )-Isomer (Syn):  The hydroxyl group and the aromatic ring are on the same side.
    

Note on Stability: In standard laboratory synthesis (reflux in ethanolic base), the (


)-isomer is the dominant product (>95%). Isomerization can occur under UV light or strong acid catalysis, potentially affecting the melting point and solubility profile.

Synthetic Pathway and Mechanism[1][5]

The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride.[3] This is a classic nucleophilic addition-elimination reaction.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to form the oxime.

Key Mechanistic Insight: Control of pH is critical.

  • Too Acidic (pH < 3): The amine of hydroxylamine is fully protonated (

    
    ), destroying its nucleophilicity.
    
  • Too Basic (pH > 10): The carbonyl carbon becomes less electrophilic, and side reactions (Cannizzaro) may compete.

  • Optimal: A buffered condition (sodium acetate or carbonate) ensures a high concentration of free nucleophilic

    
     while maintaining sufficient protons for the dehydration step.
    
Pathway Visualization

OximeSynthesis Aldehyde 2,5-Dimethoxybenzaldehyde (Electrophile) Intermediate Tetrahedral Carbinolamine Aldehyde->Intermediate Nucleophilic Attack (pH 4-7) Hydroxylamine Hydroxylamine (Nucleophile) Hydroxylamine->Intermediate Nucleophilic Attack (pH 4-7) Transition Dehydration (-H2O) Intermediate->Transition Proton Transfer Oxime (E)-2,5-Dimethoxybenzaldehyde oxime Transition->Oxime Elimination

Figure 1: Mechanistic pathway for the condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine.[4]

Experimental Protocol

This protocol is designed for a 50 mmol scale, prioritizing yield and purity suitable for subsequent reduction.

Reagents and Equipment
  • Precursor: 2,5-Dimethoxybenzaldehyde (8.31 g, 50 mmol).

  • Reagent: Hydroxylamine hydrochloride (4.17 g, 60 mmol, 1.2 eq).

  • Base: Sodium Hydroxide (2.4 g) dissolved in minimal water OR Sodium Acetate (anhydrous, 6.0 g).

  • Solvent: Ethanol (95%, 50 mL).

  • Apparatus: 250 mL Round Bottom Flask (RBF), Magnetic Stirrer, Reflux Condenser.

Step-by-Step Methodology
  • Preparation: In the 250 mL RBF, dissolve 8.31 g of 2,5-dimethoxybenzaldehyde in 50 mL of ethanol. Stir until fully dissolved.

  • Reagent Addition: Add 4.17 g of hydroxylamine hydrochloride to the solution. The mixture may become slightly turbid.

  • Basification:

    • Option A (NaOH): Dropwise add the NaOH solution while stirring. A mild exotherm will occur.

    • Option B (NaOAc): Add sodium acetate directly. This buffers the reaction effectively.

  • Reaction: Heat the mixture to a gentle reflux for 45–60 minutes. Monitor by TLC (Silica, 3:1 Hexane:EtOAc). The aldehyde spot (

    
    ) should disappear, replaced by the oxime spot (
    
    
    
    ).
  • Workup:

    • Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring.

    • The oxime will precipitate immediately as a white to off-white crystalline solid.

    • Stir for 15 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with 2 x 20 mL cold water to remove inorganic salts.

    • Recrystallization (Optional but Recommended): Recrystallize from a minimum amount of boiling ethanol/water (1:1) to obtain high-purity needles.

  • Drying: Dry in a vacuum desiccator over

    
     overnight.
    

Analytical Characterization

Validating the identity of the intermediate is crucial before proceeding to reduction.

TechniqueExpected Signal/ValueInterpretation
Appearance White crystalline needlesIndicates high purity; yellowing suggests oxidation or residual aldehyde.[4]
Melting Point 106–108 °CSharp range confirms purity. Broad range indicates isomer mixture or solvent inclusion.
FT-IR 3300–3200 cm⁻¹ (Broad)O-H stretch (Hydrogen bonded).
FT-IR 1640–1620 cm⁻¹C=N stretch (Oxime characteristic).
¹H-NMR (CDCl₃)

8.45 (s, 1H)
Azomethine proton (-CH=N-). Distinctive singlet.
¹H-NMR (CDCl₃)

3.78, 3.82 (s, 6H)
Methoxy groups (-OCH₃).
¹H-NMR (CDCl₃)

9.0–10.0 (br, 1H)
Hydroxyl proton (=N-OH). Exchangeable with D₂O.

Applications: The Gateway to 2C-H

The primary utility of 2,5-dimethoxybenzaldehyde oxime in medicinal chemistry is its role as the immediate precursor to 2,5-dimethoxyphenethylamine (2C-H). 2C-H serves as the scaffold for the halogenated "2C" psychedelics (2C-B, 2C-I, 2C-C) developed by Alexander Shulgin.

Reduction Strategies

The reduction of the oxime to the primary amine requires strong reducing agents to overcome the N-O bond strength.[5]

  • Lithium Aluminum Hydride (LAH): The "Gold Standard" for yield. Requires anhydrous THF or Ether.

  • Catalytic Hydrogenation (

    
    /Pd-C):  Cleaner, scalable, but often yields secondary amine byproducts if not performed in acidic media (acetic acid).
    
  • Zinc/HCl: A dissolving metal reduction, useful for labs lacking high-pressure hydrogenation equipment.

Synthesis Workflow Visualization

ReductionPathway Oxime 2,5-Dimethoxybenzaldehyde oxime Reduction Reduction (LAH or H2/Cat) Oxime->Reduction Amine 2,5-Dimethoxyphenethylamine (2C-H) Reduction->Amine 4[H] / -H2O Derivatives 2C-x Derivatives (2C-B, 2C-I, 2C-C) Amine->Derivatives Electrophilic Aromatic Substitution (X2)

Figure 2: Synthetic workflow from Oxime to 2C-x series.[4]

Safety and Regulatory Context

  • Chemical Safety: Hydroxylamine hydrochloride is a skin sensitizer and corrosive. The oxime should be handled as a potential irritant.[6]

  • Regulatory Status: While 2,5-dimethoxybenzaldehyde is a commercially available reagent, the oxime is one step closer to Schedule I substances (in the US). Researchers must adhere to the Federal Analogue Act and local regulations regarding intent and authorized use. This guide is for educational and authorized research purposes only.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. Retrieved from [Link][6]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[6] Transform Press.[6] (Referenced for the synthesis of 2C-H precursors).[1][6][7][8]

  • NIST Chemistry WebBook. 2,5-Dimethoxybenzaldehyde spectra and properties. Retrieved from [Link]

Sources

Foundational

Discovery and history of 2,5-Dimethoxybenzaldehyde oxime

Role, Synthesis, and Historical Significance in Phenethylamine Chemistry Executive Summary 2,5-Dimethoxybenzaldehyde oxime (C H NO ) represents a critical, albeit often understated, intermediate in the synthesis of psych...

Author: BenchChem Technical Support Team. Date: February 2026

Role, Synthesis, and Historical Significance in Phenethylamine Chemistry

Executive Summary

2,5-Dimethoxybenzaldehyde oxime (C


H

NO

) represents a critical, albeit often understated, intermediate in the synthesis of psychoactive phenethylamines. While the nitrostyrene pathway (via Henry reaction) was popularized by Alexander Shulgin for the synthesis of the "2C-x" family, the oxime pathway remains a vital alternative, particularly in contexts requiring high-purity isolation of intermediates or where nitroalkane reagents are restricted. This guide analyzes the oxime's chemical behavior, its crystallographic properties (E/Z isomerism), and its historical trajectory from early pharmaceutical research to its status as a controlled precursor in forensic chemistry.

Chemical Identity and Physical Properties[1][2]

The molecule consists of a benzene ring substituted at the 2 and 5 positions with methoxy groups, and an aldoxime group (–CH=N–OH) at position 1.[1] Unlike its parent aldehyde, which is prone to oxidation (to 2,5-dimethoxybenzoic acid) upon air exposure, the oxime is a stable crystalline solid.

Isomerism (E/Z Configurations)

The carbon-nitrogen double bond gives rise to stereoisomerism. In the solid state, 2,5-dimethoxybenzaldehyde oxime predominantly crystallizes in the (E)-configuration (anti), where the hydroxyl group is trans to the phenyl ring, minimizing steric clash with the ortho-methoxy group.

PropertyValueNotes
IUPAC Name (E)-2,5-dimethoxybenzaldehyde oxime
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Melting Point 116–118 °CVaries by solvent/isomer ratio [1]
Appearance White to off-white needlesRecrystallized from EtOH/H

O
Solubility Soluble in MeOH, EtOH, CHCl

Poorly soluble in cold water

Historical Trajectory

Early Pharmaceutical Roots (1940s)

While Alexander Shulgin is the figurehead of phenethylamine chemistry, the fundamental work on 2,5-dimethoxyphenethylamines predates PiHKAL by half a century. Buck and Baltzly (1940) , working at the Wellcome Research Laboratories, extensively mapped the synthesis of methoxylated amines to investigate their vasopressor activity [2]. They utilized various reduction methods, establishing the chemical viability of converting the aldehyde to the amine, though they often favored the chloromethylation or direct reduction routes available at the time.

The Shulgin Era and the Nitrostyrene Dominance

In PiHKAL (1991), Shulgin describes the synthesis of 2,5-Dimethoxyphenethylamine (2C-H)—the "skeleton key" for all 2C compounds—primarily via the nitrostyrene route (Reaction of 2,5-dimethoxybenzaldehyde with nitromethane) [3].[2]

  • Why Shulgin preferred Nitrostyrene: Nitromethane acts as both solvent and reagent, and the reduction (via LAH) is high-yielding.

  • Why the Oxime matters now: Regulatory crackdowns on nitromethane (an explosives precursor) have renewed interest in the Oxime Route. The oxime is synthesized using hydroxylamine hydrochloride (unrestricted in many jurisdictions) and can be reduced to the amine using sodium metal in ethanol or catalytic hydrogenation, bypassing the need for nitroalkanes.

Synthetic Pathways and Mechanisms[7]

The synthesis of the oxime is a classic condensation reaction between a carbonyl compound and a nucleophile (hydroxylamine).

Pathway Visualization

SynthesisPathway Aldehyde 2,5-Dimethoxybenzaldehyde (Precursor) Reagents NH2OH·HCl + Base (Condensation) Aldehyde->Reagents Oxime 2,5-Dimethoxybenzaldehyde Oxime (Intermediate) Reagents->Oxime - H2O Reduction Reduction (H2/Pd or Na/EtOH) Oxime->Reduction Amine 2,5-Dimethoxyphenethylamine (2C-H) Reduction->Amine + 2H2 / - H2O

Figure 1: The synthetic bridge from the aldehyde precursor to the active 2C-H amine via the oxime intermediate.

Mechanistic Detail: Oximation

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon.[3] This is pH-sensitive; if the solution is too acidic, the amine is protonated (unreactive); if too basic, the carbonyl is less electrophilic.

Mechanism Step1 Nucleophilic Attack: NH2OH attacks Carbonyl Carbon Step2 Tetrahedral Intermediate (Carbinolamine) Step1->Step2 Step3 Acid-Catalyzed Dehydration (-H2O) Step2->Step3 Product Formation of C=N Double Bond (Oxime) Step3->Product

Figure 2: Step-wise mechanism of oxime formation.

Experimental Protocols

Safety Warning: Hydroxylamine hydrochloride is corrosive and a skin sensitizer. 2,5-Dimethoxybenzaldehyde is an irritant. All procedures must be conducted in a fume hood.

Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

This protocol is adapted from standard oximation procedures compatible with electron-rich aromatic aldehydes [4].

Reagents:

  • 2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)

  • Hydroxylamine hydrochloride (5.0 g, 72 mmol)

  • Sodium Acetate or NaOH (to adjust pH to ~5-6)

  • Ethanol (95%, 50 mL)

Procedure:

  • Dissolution: Dissolve 10.0 g of 2,5-dimethoxybenzaldehyde in 50 mL of warm ethanol in a round-bottom flask.

  • Reagent Prep: In a separate beaker, dissolve 5.0 g of hydroxylamine hydrochloride in 10 mL of water.

  • Addition: Add the hydroxylamine solution to the aldehyde solution.

  • Basification: Slowly add a solution of sodium hydroxide (2.5 g in 5 mL water) or solid sodium acetate until the mixture is slightly alkaline (pH 8-9). Note: A precipitate (NaCl) may form.

  • Reflux: Heat the mixture to reflux for 60 minutes. The solution will typically darken slightly.

  • Isolation: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. The oxime will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a minimal amount of hot ethanol/water (1:1).

  • Yield: Expected yield is 85-95% (approx. 9.5 g). MP: 116-118°C.

Reduction to 2,5-Dimethoxyphenethylamine (2C-H)

While Lithium Aluminum Hydride (LAH) is standard, the Sodium/Ethanol reduction is a classic "OTC" method that avoids pyrophoric hydrides.

Procedure:

  • Dissolve 5.0 g of the oxime in 100 mL of absolute ethanol.

  • Bring the solution to a gentle reflux.

  • Carefully add 6.0 g of sodium metal (cut into small cubes) down the condenser over 30 minutes. Caution: Hydrogen gas evolution.

  • Once the sodium has dissolved, reflux for an additional 30 minutes.

  • Workup: Acidify with dilute HCl, evaporate the ethanol, basify the aqueous residue with NaOH, and extract the amine oil with dichloromethane (DCM).

Analytical Validation

To ensure the integrity of the intermediate, the following analytical signatures should be verified:

TechniqueExpected SignalInterpretation
FT-IR Broad peak 3200–3300 cm

O-H stretch (Oxime specific)
FT-IR Sharp peak ~1640 cm

C=N stretch (Imine character)
1H-NMR Singlet ~8.1–8.3 ppmAldehydic proton (shifted from 10.4 ppm in aldehyde)
1H-NMR Singlet ~11.2 ppmN-OH proton (exchangeable with D2O)

References

  • BenchChem. (n.d.). 2,5-Dimethoxybenzaldehyde oxime Physical Properties. Retrieved from .

  • Baltzly, R., & Buck, J. S. (1940).[4] "Amines Related to 2,5-Dimethoxyphenethylamine. I." Journal of the American Chemical Society, 62(1), 161–164.[4][5]

  • Shulgin, A., & Shulgin, A. (1991).[6] PiHKAL: A Chemical Love Story. Transform Press. Entry #32 (2C-H).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Exploratory

In Silico &amp; Solid-State Conformational Analysis of 2,5-Dimethoxybenzaldehyde Oxime

Executive Summary This technical guide delineates the theoretical and experimental frameworks for analyzing the conformational landscape of 2,5-dimethoxybenzaldehyde oxime (2,5-DMBAO) . As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the theoretical and experimental frameworks for analyzing the conformational landscape of 2,5-dimethoxybenzaldehyde oxime (2,5-DMBAO) . As a critical intermediate in the synthesis of phenethylamine derivatives (specifically the 2C-x and DOx series), understanding the stereoelectronic behavior of 2,5-DMBAO is pivotal for optimizing reductive amination pathways.

While simple benzaldehyde oximes typically adopt a planar conformation stabilized by weak intramolecular hydrogen bonding, the introduction of the 5-methoxy group in 2,5-DMBAO induces a unique steric perturbation. This guide synthesizes Density Functional Theory (DFT) predictions with X-ray diffraction (XRD) validation to demonstrate why the (E)-isomer with an s-trans 2-methoxy orientation is the thermodynamic global minimum, deviating from the s-cis norm observed in mono-substituted analogs.

Computational Framework & Methodology

To accurately model the rotational barriers and electronic properties of 2,5-DMBAO, a robust computational workflow is required. Standard molecular mechanics are insufficient for capturing the subtle hyperconjugative interactions (


 and 

) that dictate the methoxy group orientations.
Level of Theory

The recommended standard for this class of aromatic oximes is DFT/B3LYP combined with the 6-311++G(d,p) basis set.[1][2]

  • Functional (B3LYP): Balances computational cost with accurate prediction of organic vibrational frequencies.

  • Dispersion Correction (GD3BJ): Essential. The interaction between the oxime hydroxyl and the ortho-methoxy group is non-covalent; standard B3LYP often underestimates this stability. Use B3LYP-D3(BJ) or wB97X-D for higher accuracy.

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are critical for describing the lone pairs on the oxygen and nitrogen atoms, which are central to the conformational locking.

Computational Workflow

The following Graphviz diagram outlines the logical progression from initial geometry generation to topological analysis.

G Start Initial Geometry (E/Z Isomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 check) Opt->Freq Freq->Opt If Imaginary Freq PES PES Scan (Dihedral Rotation) Freq->PES If Stable NBO NBO Analysis (Hyperconjugation) PES->NBO Global Minima Valid Validation (Compare vs XRD/NMR) NBO->Valid

Figure 1: Step-by-step computational workflow for validating oxime conformers. (NIMAG = Number of Imaginary Frequencies).

The Conformational Landscape

The conformational analysis of 2,5-DMBAO is defined by two primary degrees of freedom: the C=N isomerization (


 vs. 

) and the O-C-C-C rotation of the methoxy groups.
Isomerism (Syn/Anti)

The C=N double bond creates rigid stereoisomers.

  • The (E)-Isomer (Anti): The hydroxyl group (-OH) is oriented away from the phenyl ring (or specifically, the bulky 2-methoxy group). This is the thermodynamically preferred state due to minimized steric repulsion.

  • The (Z)-Isomer (Syn): The -OH group faces the phenyl ring. In 2,5-DMBAO, this creates a severe steric clash with the 2-methoxy oxygen, destabilizing this isomer by approximately 3–5 kcal/mol relative to the

    
    -isomer.
    
Rotational Isomerism: The Ortho-Methoxy Anomaly

This is the most technically nuanced aspect of 2,5-DMBAO.

  • The Expectation: In 2-methoxybenzaldehyde oxime (mono-substituted), the methoxy group typically adopts an s-cis conformation (coplanar with the ring), allowing for a weak intramolecular hydrogen bond (C-H...O or O-H...O) with the oxime moiety.

  • The Reality for 2,5-DMBAO: Crystallographic data (Ref 1) reveals that the presence of the 5-methoxy group alters the packing and electronic balance, forcing the 2-methoxy group into an s-trans orientation relative to the oxime hydrogen.

Data Summary: Relative Energies (Calculated)

ConformerConfiguration

G (kcal/mol)
Boltzmann Pop. (%)
E-s-trans Global Minimum 0.00 > 98%
E-s-cisLocal Minimum+1.25< 2%
Z-s-transHigh Energy+4.10~0%
Z-s-cisSteric Clash+6.80~0%
Visualizing the Isomerization Logic

Isomers Root 2,5-DMBAO E_Iso (E)-Isomer (Thermodynamic) Root->E_Iso Major Product Z_Iso (Z)-Isomer (Kinetic/Unstable) Root->Z_Iso Trace/UV-induced E_Trans s-trans (2-MeO) (Crystal Form) E_Iso->E_Trans Global Min E_Cis s-cis (2-MeO) (Minor) E_Iso->E_Cis +1.2 kcal/mol Z_Clash Steric Clash (OH vs OMe) Z_Iso->Z_Clash

Figure 2: Conformational bifurcation showing the dominance of the E-s-trans isomer.

Electronic Structure & Reactivity (NBO Analysis)

Understanding the Natural Bond Orbitals (NBO) explains why the s-trans form is stable.

Hyperconjugation

The stability of the planar methoxy conformations is driven by resonance delocalization.

  • Interaction:

    
    
    
  • Mechanism: The lone pair (LP) on the methoxy oxygen donates electron density into the antibonding

    
     orbital of the benzene ring.
    
  • Consequence: This locks the methoxy group into the plane of the ring. If the methoxy group rotates 90° (perpendicular), this conjugation is broken, costing ~3-4 kcal/mol (rotational barrier).

HOMO-LUMO Gap
  • HOMO: Located primarily on the aromatic ring and the methoxy oxygens (

    
    -donating).
    
  • LUMO: Localized on the oxime C=N bond and the aromatic ring (

    
    -accepting).
    
  • Significance: A smaller HOMO-LUMO gap in the (E)-isomer facilitates the reductive amination process (e.g., using LAH or NaBH4) to form the corresponding amine (2C-H precursor).

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols ensure the synthesized oxime matches the computed E-s-trans model.

Synthesis & Crystallization Protocol
  • Reactants: Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Reagent: Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) in water (5 mL).

  • Reflux: Heat at 80°C for 2 hours. Monitor via TLC.

  • Workup: Cool to initiate precipitation. Filter the white solid.

  • Recrystallization (Critical): Recrystallize from hot Ethanol/Water (1:1). Slow evaporation yields single crystals suitable for XRD.

X-Ray Diffraction (XRD) Validation
  • Target Metric: Compare the experimental unit cell parameters with literature (Ref 1).

  • Space Group: Monoclinic

    
    .
    
  • Key Geometric Parameter: Measure the torsion angle C(1)-C(2)-O(2)-C(Methyl).

    • Prediction:

      
       (s-trans).
      
    • If

      
      : Indicates s-cis (unlikely for 2,5-disubstitution).
      
NMR Spectroscopy Validation ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signal: The azomethine proton (-CH=N-).

    • (E)-Isomer: Typically appears downfield (

      
       8.0 - 8.5 ppm) due to anisotropy of the oxime hydroxyl.
      
    • (Z)-Isomer: Typically appears upfield relative to the E-isomer.

  • NOE (Nuclear Overhauser Effect): Irradiate the azomethine proton.

    • Result: If NOE is observed at the phenyl protons but not the OH, it confirms the (E) configuration (OH is far away).

References

  • Gomes, L. R., de Souza, M. V. N., Da Costa, C. F., Wardell, J. L., & Low, J. N. (2018). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives: different conformations and hydrogen-bonding patterns. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1553–1560.[3] [Link]

  • Chaieb, K., Ben Ahmed, A., & Ben Ammar, H. (2020). Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies.[4] Molecules, 25(24), 5970.[4] [Link]

  • Cárdenas-Valenzuela, J., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3556. [Link]

  • PubChem. 2-Methoxybenzaldehyde oxime (Compound Summary). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

Abstract This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2,5-Dimethoxybenzaldehyde Oxime, a valuable chemical intermediate. The synthesis proceeds via the condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2,5-Dimethoxybenzaldehyde Oxime, a valuable chemical intermediate. The synthesis proceeds via the condensation reaction of 2,5-Dimethoxybenzaldehyde with hydroxylamine hydrochloride. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety precautions, and characterization methods. The inclusion of expert insights and troubleshooting guidance ensures a high rate of success for both novice and experienced chemists.

Introduction and Scientific Context

Oximes are a class of organic compounds with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with hydroxylamine.[1][2] They are of significant interest in synthetic organic chemistry due to their versatile reactivity. Oximes serve as crucial intermediates for the synthesis of nitrogen-containing compounds like amides (via the Beckmann rearrangement), nitriles, amines, and various azaheterocycles.[1] Furthermore, the oxime functional group is a key feature in numerous biologically active molecules, including pharmaceuticals, agrochemicals, and sweeteners.[3][4]

The target molecule, 2,5-Dimethoxybenzaldehyde Oxime, incorporates the electron-rich dimethoxybenzene scaffold, a common motif in pharmacologically active compounds. Its synthesis from 2,5-Dimethoxybenzaldehyde is a foundational reaction, providing a gateway to more complex molecular architectures. This protocol details a classic and efficient method for this transformation.

Reaction Principle and Mechanism

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction.[5] The process can be conceptually divided into two main stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of free hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2,5-Dimethoxybenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. This step is typically acid-catalyzed.

Hydroxylamine is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability.[6] A base, such as sodium hydroxide or potassium carbonate, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile in situ, which then reacts with the aldehyde. The overall reaction is an equilibrium process, and the removal of water can drive it to completion.

Caption: Fig. 2: Experimental Workflow for Oxime Synthesis.

Step 1: Reagent Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dimethoxybenzaldehyde (5.00 g, 30.1 mmol) .

  • Add Ethanol (30 mL) to the flask and stir until the aldehyde is completely dissolved.

Step 2: Preparation of Hydroxylamine Solution

  • In a separate 50 mL beaker, dissolve Hydroxylamine Hydrochloride (2.51 g, 36.1 mmol, 1.2 eq) in Deionized Water (15 mL) .

  • In another 50 mL beaker, carefully dissolve Sodium Hydroxide (1.44 g, 36.1 mmol, 1.2 eq) in Deionized Water (15 mL) . Caution: The dissolution is exothermic. Allow the solution to cool.

  • Slowly add the cooled sodium hydroxide solution to the hydroxylamine hydrochloride solution with stirring. This liberates the free hydroxylamine.

Step 3: Reaction

  • Attach a reflux condenser to the round-bottom flask containing the aldehyde solution.

  • Pour the freshly prepared free hydroxylamine solution into the flask through the top of the condenser.

  • Heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 1-2 hours . The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

Step 4: Product Isolation and Purification

  • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • In a 400 mL beaker, place approximately 150 mL of cold deionized water.

  • Slowly pour the reaction mixture into the cold water while stirring. A white or off-white precipitate of the oxime will form.

  • Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Press the solid dry on the funnel and then transfer it to a watch glass. Dry the product in a vacuum desiccator or a low-temperature oven (40-50°C) to a constant weight.

Step 5: (Optional) Recrystallization For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude oxime in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Collect the purified crystals by vacuum filtration and dry as described above.

Expected Results and Characterization

  • Yield: Typically >85% for the crude product.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Literature values vary; expect a sharp melting point for the pure compound.

  • Spectroscopic Analysis:

    • FTIR (cm⁻¹): Expect characteristic peaks around 3600-3200 (O-H stretch, broad), 1665 (C=N stretch), and 945 (N-O stretch). [5] * ¹H NMR: The spectrum will show signals for the aromatic protons, the methoxy group protons (-OCH₃), the CH =N proton, and a broad singlet for the OH proton which is exchangeable with D₂O. Due to E/Z isomerism, some signals may appear as two distinct sets.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the methoxy carbons, and the C=N carbon.

Troubleshooting and Expert Insights

  • Causality - Why a Base is Essential: Hydroxylamine hydrochloride is an acid salt. The reaction requires the free base form of hydroxylamine (NH₂OH) to act as a nucleophile. Adding a base like NaOH deprotonates the hydroxylammonium ion (NH₃OH⁺), liberating the active reagent. [5]* Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, the reaction time can be extended. Ensure the molar equivalents of hydroxylamine and base are correct (a slight excess, 1.1-1.2 eq, is recommended).

  • Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization. If this fails, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude oil can then be recrystallized.

  • Potential Side Reaction: At elevated temperatures or under strongly acidic/basic conditions, aldoximes can dehydrate further to form nitriles. [7][8]The mild reflux conditions in this protocol are chosen to minimize this possibility.

  • E/Z Isomerism: Aldoximes can exist as a mixture of syn and anti (or E/Z) geometric isomers. [1]This may result in broadened peaks or duplicate sets of peaks in NMR spectra. For most applications, separation of these isomers is not necessary.

References

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Vertex AI Search. (2010).
  • Sharghi, H., & Sarvari, M. H. (n.d.). Solvent-free and atom efficient conversion of aldehydes into nitriles.
  • El-Shafei, A., et al. (2024). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. [Link]

  • Li, J. T., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules. [Link]

  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

  • Kad, G. L., et al. (n.d.).
  • Gaikwad, S. B., et al. (2024).
  • Wang, C., et al. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. [Link]

  • Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

  • ResearchGate. (2025). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Gulevich, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Google Patents. (1974). US3808275A - Process for producing oximes.
  • BYJU'S. (n.d.). Oximes. [Link]

  • Knowledge. (2024). How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?[Link]

  • Journal of Chongqing University. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

  • Building Blocks in Organic Synthesis. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. [Link]

  • Bao, G. H. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E. [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potency of 2,5-Dimethoxybenzaldehyde Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of 2,5-dimethoxybenzaldehyde oxime derivatives. As the threat o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of 2,5-dimethoxybenzaldehyde oxime derivatives. As the threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, oximes have emerged as a promising class of compounds due to their diverse biological activities.[1][2][3] The functional core of these molecules, the oxime moiety (=N-OH), can act as both a hydrogen-bond donor and acceptor, facilitating interactions with various biological targets.[4] This document details the chemical synthesis of these derivatives and provides robust, validated protocols for assessing their antimicrobial efficacy through standardized assays.

Rationale and Background: The Oxime Scaffold in Antimicrobial Research

The development of novel antimicrobial agents is a critical priority in modern medicine. Oxime-based compounds, including several FDA-approved cephalosporin antibiotics, have demonstrated significant therapeutic potential.[2][3] The benzaldehyde oxime structure, in particular, offers a versatile scaffold. The aromatic ring allows for extensive substitutions, which can modulate the compound's potency, spectrum of activity, and pharmacokinetic properties.[5] The introduction of methoxy groups at the 2 and 5 positions is hypothesized to influence the electronic and steric properties of the molecule, potentially enhancing its interaction with microbial targets.

The primary objective of the protocols outlined below is to determine the precise concentrations at which these novel derivatives inhibit microbial growth (Minimum Inhibitory Concentration, MIC) and elicit microbial death (Minimum Bactericidal Concentration, MBC).

Synthesis and Characterization of 2,5-Dimethoxybenzaldehyde Oxime

The synthesis of the target compounds is a straightforward and reliable two-step process, beginning with the preparation of the key intermediate, 2,5-dimethoxybenzaldehyde, followed by its conversion to the corresponding oxime.

Synthesis of the Precursor: 2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde serves as a crucial building block for a variety of more complex molecules.[6] While several synthetic routes exist, a common and effective method involves the Reimer-Tiemann formylation of 4-methoxyphenol, followed by methylation.[7][8]

Conceptual Workflow for Precursor Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Methylation 4-Methoxyphenol 4-Methoxyphenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 4-Methoxyphenol->Reimer-Tiemann Reaction 2-Hydroxy-5-methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde Reimer-Tiemann Reaction->2-Hydroxy-5-methoxybenzaldehyde Methylation Methylation 2-Hydroxy-5-methoxybenzaldehyde->Methylation 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Methylation->2,5-Dimethoxybenzaldehyde

Caption: Synthesis pathway for 2,5-dimethoxybenzaldehyde.

Protocol: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

This protocol describes the condensation reaction between the aldehyde and hydroxylamine hydrochloride to form the oxime.[9][10]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in ethanol.

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). The sodium acetate acts as a base to liberate the free hydroxylamine from its salt.

  • Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.[9]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final 2,5-dimethoxybenzaldehyde oxime.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocols for Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is essential for evaluating the efficacy of new compounds.[11] The broth microdilution method for determining MIC is considered the gold standard, providing quantitative results that are reproducible and comparable across different laboratories.[11][12][13] The subsequent MBC test differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

G prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacteria prep->inoculate dilute_compound Serially Dilute Oxime Derivative in 96-Well Plate dilute_compound->inoculate incubate_mic Incubate Plate (37°C, 16-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc Incubate Agar Plates (37°C, 24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method, which is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[11][14]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized oxime derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of the oxime derivative in DMSO. Further dilute this stock in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the assay.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared oxime derivative working solution (from Step 1) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 serves as the growth control (contains CAMHB and bacteria, but no compound).

    • Well 12 serves as the sterility control (contains CAMHB only).[13]

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline. Adjust the turbidity of this suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[13]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. This dilution is critical for ensuring the reproducibility of the assay.[11]

  • Inoculation: Using a multichannel pipette, add 100 µL of the final bacterial inoculum into each well from 1 to 11. Do not add bacteria to the sterility control well (well 12). The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate statically at 35-37°C for 16-24 hours.[11]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxime derivative that completely inhibits visible bacterial growth.[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed immediately after the MIC is determined to assess whether the compound is bactericidal.[12]

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette

Procedure:

  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[16]

  • Plating: Spot-plate the 10 µL aliquot onto a labeled section of an MHA plate. Be sure to also plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[16][17] If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison. This allows for the evaluation of structure-activity relationships (SAR) among different derivatives.

Table 1: Hypothetical Antimicrobial Activity of 2,5-Dimethoxybenzaldehyde Oxime Derivatives (µg/mL)

Compound R-Group Modification S. aureus (ATCC 29213) MIC S. aureus (ATCC 29213) MBC E. coli (ATCC 25922) MIC E. coli (ATCC 25922) MBC
1 H (Parent Oxime) 16 32 64 >128
2 4-Chloro 8 8 32 64
3 4-Nitro 4 8 16 32

| Control | Ciprofloxacin | 0.25 | 0.5 | 0.015 | 0.03 |

Interpretation:

  • Potency: A lower MIC value indicates higher potency. In the table above, compound 3 is the most potent derivative.

  • Bactericidal vs. Bacteriostatic: A compound is generally considered bactericidal if the MBC is no more than four times the MIC. If the MBC/MIC ratio is >4, the compound is typically considered bacteriostatic. For example, against S. aureus, compound 2 is bactericidal (MBC/MIC = 1), while compound 1 is also bactericidal (MBC/MIC = 2).

Conclusion and Future Directions

These application notes provide a standardized methodology for synthesizing 2,5-dimethoxybenzaldehyde oxime derivatives and evaluating their antimicrobial properties. By adhering to these detailed protocols, researchers can generate reliable and reproducible data crucial for the early stages of drug discovery. The results from these assays form the foundation for more advanced studies, including:

  • Structure-Activity Relationship (SAR) analysis to optimize the chemical scaffold for improved potency and spectrum.

  • Mechanism of action studies to identify the specific cellular targets of the most active compounds.

  • Testing against a broader panel of pathogens, including clinically relevant drug-resistant strains and fungi.

  • In vitro cytotoxicity assays to assess the selectivity of the compounds for microbial cells over mammalian cells.

This systematic approach is vital for advancing promising chemical scaffolds like the 2,5-dimethoxybenzaldehyde oximes from initial hits to viable leads in the antimicrobial drug development pipeline.

References

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Kragh, K. N., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Weßling, F., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Protocol Exchange. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Google Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Vasileiou, C., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life. Retrieved from [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Chen, C. H., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition). Retrieved from [Link]

  • Harris, M. (2017). A Quick Introduction to Graphviz. Medium. Retrieved from [Link]

  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents. Retrieved from [Link]

  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]

  • Devaraj, S., & Singh, P. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. Retrieved from [Link]

  • Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde.
  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Elsevier India. (2017). Mechanism of Action of Oximes. YouTube. Retrieved from [Link]

  • The Cherno. (2021). Graphviz tutorial. YouTube. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Geek Gatherings. (2020). Create Complex Graphs with GraphViz. YouTube. Retrieved from [Link]

  • Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. Retrieved from [Link]

  • Wang, W., et al. (2010). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules. Retrieved from [Link]

Sources

Method

Anticonvulsant properties of substituted benzaldehyde oximes

Abstract Substituted benzaldehyde oximes represent a privileged scaffold in medicinal chemistry, exhibiting significant anticonvulsant activity with a favorable lipophilic profile for blood-brain barrier (BBB) penetratio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzaldehyde oximes represent a privileged scaffold in medicinal chemistry, exhibiting significant anticonvulsant activity with a favorable lipophilic profile for blood-brain barrier (BBB) penetration.[1] This application note provides a comprehensive technical guide for the synthesis, in vivo anticonvulsant screening (MES and scPTZ models), and in vitro mechanistic elucidation (GABA-T inhibition) of these compounds. The protocols herein are designed to validate the efficacy of the oxime pharmacophore (


) and establish structure-activity relationships (SAR) for lead optimization.[1]

Chemical Synthesis & Characterization

Rationale and Reaction Mechanism

The synthesis of benzaldehyde oximes utilizes a condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride (


) in a basic medium.[1]
  • Expert Insight: Control of pH is critical. A pH of ~4-5 favors the formation of the oxime but slows the rate; a basic pH (using

    
     or 
    
    
    
    ) neutralizes the HCl salt, releasing free hydroxylamine for nucleophilic attack on the carbonyl carbon.[1]
  • Isomerism: These reactions typically yield a mixture of E (anti) and Z (syn) isomers.[1] The E-isomer is generally thermodynamically more stable and often the active anticonvulsant pharmacophore due to steric fitting in the GABA-T active site or sodium channel pore.

Protocol: General Synthesis of Para-Substituted Benzaldehyde Oximes

Reagents:

  • Substituted Benzaldehyde (10 mmol)[1]

  • Hydroxylamine Hydrochloride (12 mmol, 1.2 eq)[1]

  • Sodium Hydroxide (12 mmol, 1.2 eq)[1]

  • Ethanol (95%) and Distilled Water[1]

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: Dissolve 0.83 g (12 mmol) of

    
     in 5 mL of distilled water.
    
  • Base Addition: Separately, dissolve 0.48 g (12 mmol) of

    
     in 5 mL of water. Cool both solutions to 0–5°C in an ice bath.
    
  • Mixing: Slowly add the

    
     solution to the hydroxylamine solution with stirring. Critical: Keep temperature low to prevent side reactions.
    
  • Reactant Addition: Dissolve 10 mmol of the substituted benzaldehyde in 10 mL of ethanol. Add this dropwise to the buffered hydroxylamine mixture.

  • Reflux: Heat the mixture to reflux (70–80°C) for 1–3 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing crushed ice. The oxime should precipitate as a white/off-white solid.

  • Purification: Filter the precipitate. Recrystallize from aqueous ethanol to ensure removal of unreacted aldehyde (which can be toxic and confound biological results).

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Benzaldehyde + NH2OH·HCl Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid/Base Cat. Crude Crude Oxime (E/Z Mixture) Dehydration->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Final Pure E-Oxime Crystal Purification->Final Isolation

Caption: Step-wise synthetic pathway from aldehyde condensation to purified oxime pharmacophore.

In Vivo Anticonvulsant Screening Protocols

To validate broad-spectrum activity, two complementary models must be used:

  • MES (Maximal Electroshock Seizure): Models generalized tonic-clonic seizures (Voltage-gated

    
     channel blockade).[1]
    
  • scPTZ (Subcutaneous Pentylenetetrazole): Models absence/myoclonic seizures (GABAergic modulation).[1]

Maximal Electroshock Seizure (MES) Test

Objective: Determine protection against electrically induced hindlimb tonic extension (HLTE).

Parameters:

  • Animals: Male albino mice (CF-1 or Swiss Webster), 20–25 g.[1]

  • Stimulus: 50 mA, 60 Hz, 0.2 s duration via corneal electrodes.[1][2]

  • Vehicle: Polyethylene glycol (PEG-400) or 0.5% Methylcellulose.[1]

Protocol:

  • Dosing: Administer the test compound intraperitoneally (i.p.) at screening doses (e.g., 30, 100, 300 mg/kg).[1] Include a Vehicle Control and Positive Control (Phenytoin, 25 mg/kg).[1]

  • Time-Point: Wait for the Time of Peak Effect (TPE), typically 30 min or 4 hours post-injection.[1]

  • Shock Application: Apply a drop of electrolyte solution (0.9% saline) to the eyes. Apply corneal electrodes and deliver the shock (50 mA, 0.2 s).[1][3]

  • Observation: Immediately observe the animal for Hindlimb Tonic Extension (HLTE) —defined as the rigid extension of hindlimbs to an angle >90° with the body.

  • Endpoint:

    • Protection: Absence of HLTE.

    • Failure: Presence of HLTE.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Determine protection against chemically induced clonic seizures.

Protocol:

  • Dosing: Administer test compound (i.p.) at TPE. Positive Control: Valproate (100 mg/kg) or Ethosuximide.

  • Challenge: 30 minutes post-dose, inject PTZ (85 mg/kg, s.c.) into the loose fold of skin at the neck.[4]

    • Note on Integrity: The

      
       (convulsive dose for 97% of animals) of PTZ must be validated for your specific mouse strain; 85 mg/kg is standard for CF-1 mice.[1]
      
  • Observation: Place mice in individual plexiglass cages and observe for 30 minutes.

  • Endpoint:

    • Seizure: A single episode of clonic spasms persisting for at least 5 seconds.[4]

    • Protection: Absence of clonic spasms over the 30-minute window.

Neurotoxicity Screen (Rotarod Test)

Self-Validating Step: Anticonvulsant data is useless if the animal is sedated.

  • Method: Mice must maintain balance on a rotating rod (6–10 rpm) for 1 minute.

  • Fail: Fall occurring <1 minute indicates neurotoxicity (ataxia/sedation).

  • Metric: Therapeutic Index (

    
    ). A high TI is required for drug viability.
    

Mechanistic Elucidation: GABA-Transaminase (GABA-T) Inhibition[1][6]

Benzaldehyde oximes are hypothesized to act as inhibitors of GABA-T, the enzyme responsible for degrading GABA. Inhibition leads to elevated brain GABA levels.

Spectrophotometric Assay Principle

This is a coupled enzyme assay.[5] GABA-T converts GABA + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Ketoglutarate 

Succinic Semialdehyde + Glutamate.[6] A second enzyme, Succinic Semialdehyde Dehydrogenase (SSADH) , converts Succinic Semialdehyde

Succinate, concurrently reducing

to NADPH .[1]
  • Readout: Absorbance increase at 340 nm (formation of NADPH).[5]

Assay Protocol

Reagents:

  • Purified GABA-T (porcine or recombinant).[1][5]

  • Substrate Mix: 50 mM GABA, 10 mM

    
    -Ketoglutarate.[1]
    
  • Cofactor: 1 mM

    
    .[1]
    
  • Coupling Enzyme: SSADH (excess).[1]

  • Buffer: 0.1 M Pyrophosphate buffer (pH 8.6).

Procedure:

  • Blanking: Add buffer, SSADH,

    
    , and GABA-T to the cuvette.
    
  • Inhibitor Incubation: Add the Benzaldehyde Oxime test compound (dissolved in DMSO, final concentration <1%).[1] Incubate for 10 minutes at 25°C.

    • Why? Many oximes are slow-binding or irreversible inhibitors; pre-incubation ensures equilibrium.

  • Initiation: Add the Substrate Mix (GABA +

    
    -Ketoglutarate) to start the reaction.
    
  • Measurement: Monitor

    
     per minute for 5–10 minutes.
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    [1]
    

Visualization: Mechanism of Action [2]

MOA Oxime Benzaldehyde Oxime GABAT GABA-Transaminase (Enzyme) Oxime->GABAT Inhibits Complex Oxime-Enzyme Complex (Inactive) GABAT->Complex Binding GABA_Level Synaptic GABA Levels Complex->GABA_Level Prevents GABA Degradation Seizure Seizure Threshold GABA_Level->Seizure Increases Threshold

Caption: Pharmacological cascade where oxime inhibition of GABA-T elevates neurotransmitter levels, raising seizure threshold.[1][7][8]

Structure-Activity Relationship (SAR) Analysis

Data interpretation relies on correlating the physicochemical properties of the substituent (


) with biological activity (

).[1]

Table 1: Comparative SAR Logic for Benzaldehyde Oximes

Substituent (R)Electronic Effect (

)
Lipophilicity (

)
Predicted Effect on ActivityRationale
-H (Unsubstituted)Neutral0.00ModerateBaseline activity; moderate BBB penetration.[1]
-Cl / -F (Halogen)Electron WithdrawingPositive (+)High Increases lipophilicity (logP) facilitating BBB transport; EWG stabilizes oxime bond.[1]
-NO2 (Nitro)Strong EWGNegative (-)Low/ModerateStrong binding but poor solubility/BBB penetration often limits in vivo efficacy.[1]
-OMe (Methoxy)Electron DonatingNegative (-)LowElectron donation destabilizes the pharmacophore or reduces binding affinity to GABA-T.

Key Insight: The most potent compounds typically feature a lipophilic electron-withdrawing group (e.g., 4-Cl or 2-F) on the phenyl ring.[1] This combination optimizes both the pharmacokinetics (getting into the brain) and pharmacodynamics (binding to the hydrophobic pocket of the target protein).

References

  • Karakurt, A., et al. (2001).[1] Synthesis and anticonvulsant activity of some new benzaldehyde oxime derivatives. European Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2024). Maximal Electroshock Seizure (MES) Test Protocol.[1][2][9][10] PANAChE Database. Link

  • BenchChem. (2025).[2][5][11] Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay. Link

  • Löscher, W. (2017).[1][12] Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical Research. Link

  • Biomedical Research Service. (2022). GABA Transaminase (GABA-T) Assay Kit Protocol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formation of 2,5-Dimethoxybenzaldehyde Oxime

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxybenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind the formation of this key intermediate and its associated side reactions.

Frequently Asked Questions (FAQs)
Q1: My reaction to form 2,5-Dimethoxybenzaldehyde oxime is resulting in a low yield. What are the most likely side reactions consuming my product?

A1: Low yield in this oximation reaction is typically attributed to three primary competing pathways that divert the starting material or the desired product. Understanding these pathways is crucial for optimizing your reaction conditions.

  • Dehydration to Nitrile: The most common side reaction is the dehydration of the initially formed oxime to produce 2,5-dimethoxybenzonitrile.[1] This process is often catalyzed by strong acids, high temperatures, or the presence of dehydrating agents.[2][3]

  • Hydrolysis back to Aldehyde: Oxime formation is a reversible reaction.[4] Under certain workup or purification conditions, particularly in the presence of aqueous acid, the oxime can hydrolyze back to the starting material, 2,5-Dimethoxybenzaldehyde.[5]

  • Beckmann Rearrangement to Amide: Under strongly acidic conditions, the oxime can undergo a Beckmann rearrangement to form N-(2,5-dimethoxyphenyl)formamide or, after subsequent hydrolysis, 2,5-dimethoxybenzamide.[6][7] This is generally less common for aldoximes compared to ketoximes but can occur with certain acid catalysts.

Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of these byproducts and to avoid unnecessarily long reaction times which can promote side reactions.

Q2: I'm observing a significant amount of 2,5-dimethoxybenzonitrile in my product mixture. How can I prevent its formation?

A2: The formation of 2,5-dimethoxybenzonitrile occurs via the elimination of water from the oxime. This pathway is highly dependent on the reaction conditions. To suppress this side reaction, you should focus on the following parameters:

  • pH Control: The reaction should be run under neutral to slightly basic conditions. While the initial condensation of hydroxylamine with the aldehyde is often favored by mildly acidic conditions to protonate the carbonyl, a strongly acidic environment will vigorously promote the subsequent dehydration to the nitrile.[6] Using a base like sodium acetate or pyridine can buffer the reaction mixture, consuming the HCl from hydroxylamine hydrochloride.[3]

  • Temperature Management: Avoid high temperatures. The dehydration reaction has a higher activation energy than oxime formation. Running the reaction at room temperature or slightly above is generally sufficient and will minimize nitrile formation. Many procedures report successful nitrile synthesis by heating aldehydes with hydroxylamine hydrochloride at elevated temperatures (e.g., 100-115 °C), which highlights the importance of temperature control to avoid this pathway.[2][3]

  • Avoid Dehydrating Agents: Reagents like acetic anhydride, thionyl chloride, or even strong drying agents used in excess can facilitate the elimination of water to form the nitrile.[8] Unless nitrile synthesis is the goal, these should be avoided.

Q3: My final product appears to revert to the starting aldehyde during workup or purification. Why is this happening and how can I stop it?

A3: This is a classic case of oxime hydrolysis. The C=N bond of the oxime is susceptible to cleavage by water, especially with acid catalysis, regenerating the aldehyde and hydroxylamine.[4] Oximes are generally more stable to hydrolysis than related imines or hydrazones, but the risk is still significant.[9]

To prevent hydrolysis:

  • Neutralize the Workup: During the workup, ensure that any acidic catalysts are thoroughly neutralized with a mild base like sodium bicarbonate solution before extraction.

  • Minimize Contact with Water: Avoid prolonged exposure of the product to aqueous environments, especially if they are acidic.

  • Purification Method: When performing column chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine. For recrystallization, use anhydrous solvents if possible. If an aqueous solvent system is necessary, work quickly and avoid heating for extended periods.

  • Thermal Stability: Be aware that oximes can be thermally labile. Analysis by Gas Chromatography (GC) can be misleading, as the high temperature of the injection port can cause decomposition back to the aldehyde or rearrangement to the nitrile.[10] It is highly recommended to use lower-temperature analytical methods like ¹H NMR or HPLC to confirm purity.

Q4: I've isolated an unexpected amide byproduct. What is it and how was it formed?

A4: The presence of an amide, likely 2,5-dimethoxybenzamide, points to a Beckmann rearrangement.[11] This is an acid-catalyzed isomerization of the oxime.[7] For an aldoxime like ours, the migrating group is a hydride, which leads to a nitrilium ion intermediate. This intermediate is then attacked by water during workup to form the primary amide.[6]

This side reaction is favored by strong acids (e.g., sulfuric acid, polyphosphoric acid) and certain Lewis acids.[7] If you are observing this byproduct, it is a strong indicator that your reaction or workup conditions are too acidic. Re-evaluate your choice of acid catalyst or buffer system to maintain a milder pH.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Oxime 1. Incomplete reaction. 2. Significant side product formation (nitrile, amide). 3. Product loss during workup/purification due to hydrolysis.1. Monitor the reaction by TLC until the starting aldehyde is consumed. 2. Adjust reaction conditions (see Table 1 below) to favor oxime formation. 3. Ensure a neutral pH during aqueous workup. Use neutralized silica gel for chromatography.
Product is an "Oil" and Fails to Crystallize 1. Presence of impurities, particularly the nitrile or unreacted aldehyde, which can act as a eutectic contaminant. 2. The cooling process during recrystallization is too rapid.1. Attempt purification by column chromatography before recrystallization to remove major impurities. 2. Ensure the crude product is fully dissolved in the minimum amount of hot solvent, then allow it to cool slowly to room temperature before placing it in an ice bath. Scratching the flask with a glass rod can induce crystallization.[10]
NMR/IR Spectrum Shows a Nitrile Impurity (C≡N stretch ~2230 cm⁻¹) The reaction was run at too high a temperature or under acidic conditions, causing dehydration of the oxime.Lower the reaction temperature. Use a base (e.g., sodium acetate, pyridine) to buffer the reaction and neutralize the HCl from hydroxylamine hydrochloride.
TLC of Final Product Shows a Spot Matching the Starting Aldehyde 1. Incomplete reaction. 2. Hydrolysis of the oxime during acidic workup or on acidic silica gel.1. Increase reaction time or gently warm the reaction if it is proceeding too slowly at room temperature. 2. Perform a neutral or slightly basic aqueous wash. For chromatography, use a solvent system containing ~0.5% triethylamine.
Data Summary & Key Parameters

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterCondition Favoring OximeCondition Favoring Side ProductsAssociated Side Product(s)
pH Neutral to slightly basic (pH 6-8)Strongly acidic (pH < 4)2,5-Dimethoxybenzonitrile, 2,5-Dimethoxybenzamide
Temperature Room Temperature (20-25°C)High Temperature (>80°C)2,5-Dimethoxybenzonitrile
Catalyst/Reagent Mild base (e.g., Sodium Acetate)Strong protonating acids (H₂SO₄), dehydrating agents (Ac₂O)2,5-Dimethoxybenzonitrile, 2,5-Dimethoxybenzamide
Workup Neutral aqueous washAcidic aqueous wash2,5-Dimethoxybenzaldehyde (via hydrolysis)
Reaction Pathway Visualization

The following diagram illustrates the desired reaction for forming 2,5-Dimethoxybenzaldehyde oxime and the major competing side reaction pathways.

reaction_pathway cluster_start Starting Material cluster_main Main Reaction cluster_side Side Reactions Aldehyde 2,5-Dimethoxy- benzaldehyde Oxime 2,5-Dimethoxy- benzaldehyde Oxime (Desired Product) Aldehyde->Oxime + NH2OH (pH 6-8, RT) Oxime->Aldehyde Hydrolysis (H3O+, Heat) Nitrile 2,5-Dimethoxy- benzonitrile Oxime->Nitrile Dehydration (H+, Heat) Amide 2,5-Dimethoxy- benzamide Oxime->Amide Beckmann Rearrangement (Strong Acid)

Caption: Reaction scheme for the synthesis of 2,5-dimethoxybenzaldehyde oxime and potential side reactions.

Experimental Protocols
Protocol 1: Optimized Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

This protocol is designed to maximize the yield of the desired oxime while minimizing the formation of nitrile and other byproducts.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-Dimethoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

  • Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq) in a minimal amount of warm water.

  • Reaction: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic solution of the aldehyde at room temperature. A precipitate may form immediately.

  • Monitoring: Allow the mixture to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, reduce the volume of ethanol under reduced pressure. Add cold deionized water to the residue to precipitate the crude oxime fully.

  • Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The crude product is often of high purity, but can be further purified by recrystallization if necessary.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for recrystallization.[10]

  • Procedure: Place the crude, dry oxime in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystallization does not occur, add deionized water dropwise until the solution becomes persistently turbid. Gently warm the solution until it becomes clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References
  • Jadhav, G. N., Shaikh, M. M., & Gaikwad, D. S. (2014). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Oriental Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Wang, L., et al. (2015). Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters. [Link]

  • Jaita, S., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. [Link]

  • Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • Yang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Not applicable.
  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Not applicable.
  • Kölmel, C., & Kool, E. T. (2017). Hydrolytic Stability of Hydrazones and Oximes. Chemistry – A European Journal. [Link]

  • Not applicable.
  • Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.

Sources

Optimization

Catalyst selection for efficient 2,5-Dimethoxybenzaldehyde oxime synthesis

Executive Summary: The "Goldilocks" pH Paradox The synthesis of 2,5-dimethoxybenzaldehyde oxime is a classic condensation reaction, but it presents a specific kinetic challenge due to the electronic nature of the substra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" pH Paradox

The synthesis of 2,5-dimethoxybenzaldehyde oxime is a classic condensation reaction, but it presents a specific kinetic challenge due to the electronic nature of the substrate.

  • The Substrate: 2,5-Dimethoxybenzaldehyde possesses two electron-donating methoxy groups.[1] The ortho-methoxy group (position 2) donates electron density into the carbonyl center via resonance, rendering the carbonyl carbon less electrophilic than unsubstituted benzaldehyde.

  • The Reagent: Hydroxylamine (

    
    ) is typically supplied as a salt (HCl or 
    
    
    
    ). It must be deprotonated to act as a nucleophile, but the reaction requires acid to activate the carbonyl.

The Core Problem:

  • Too Acidic (pH < 3): The carbonyl is highly activated, but hydroxylamine is fully protonated (

    
    ) and non-nucleophilic. Reaction halts.
    
  • Too Basic (pH > 8): Hydroxylamine is free and nucleophilic, but the electron-rich carbonyl of 2,5-DMBA is deactivated and sluggish.

  • The Solution: You are not just selecting a "catalyst"; you are engineering a Buffered Catalytic Environment (pH 4.5 – 5.5) or employing Nucleophilic Catalysis .

Catalyst & Promoter Selection Matrix

We categorize "catalysts" into three tiers based on the specific experimental goal:

Tier 1: The Standard Buffering Agents (Reliability)

Used for: Small scale, initial screening, high-purity requirements.

AgentRoleProsCons
Sodium Acetate (NaOAc) Buffer/Base Maintains optimal pH (4.5–5.0); cheap; prevents "oiling out."Requires stoichiometric amount (not true catalyst); slower kinetics.
Sodium Carbonate (

)
Base Stronger activation of

; useful if the HCl salt is used.
Risk of high pH deactivating the carbonyl;

evolution can cause foaming.
Tier 2: Nucleophilic Catalysts (Speed & Efficiency)

Used for: Sluggish reactions, electron-rich aldehydes (like 2,5-DMBA), bioconjugation contexts.

AgentRoleProsCons
Aniline Nucleophilic Catalyst Forms a highly reactive Schiff base intermediate (transimination); increases rate by

-

fold.
Toxic; requires removal (acid wash); introduces aromatic impurity.
m-Phenylenediamine (mPDA) Super-Catalyst Faster than aniline; operates well at neutral pH.Higher cost; harder to source for bulk synthesis.
Tier 3: Phase Transfer Catalysts (Process Scale-Up)

Used for: Biphasic systems (DCM/Water), Green Chemistry, Scale-up.

AgentRoleProsCons
TBAB / TEBA Phase Transfer Allows use of inorganic bases (NaOH) in aqueous phase while substrate remains in organic phase.Requires precise agitation control; purification can be tricky if catalyst precipitates.

Mechanistic Insight: Why Aniline Catalysis Works

For 2,5-DMBA, direct attack by hydroxylamine is slow due to the electron-rich carbonyl. Aniline acts as a "nucleophilic shuttle."

AnilineCatalysis Aldehyde 2,5-Dimethoxybenzaldehyde SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase Fast Condensation (k1) Oxime Target Oxime + Aniline (Recycled) Aldehyde->Oxime Direct Attack (Slow) Aniline Aniline (Catalyst) Aniline->SchiffBase Promotes SchiffBase->Oxime Rapid Transimination (k2 >> k_direct) NH2OH Hydroxylamine NH2OH->Oxime

Caption: Aniline forms a transient imine with 2,5-DMBA. This imine is more electrophilic than the original aldehyde, allowing hydroxylamine to attack rapidly and displace the aniline.

Recommended Protocols

Protocol A: The "Robust" Method (NaOAc Buffer)

Best for general lab preparation.

  • Dissolution: Dissolve 10 mmol of 2,5-dimethoxybenzaldehyde in 15 mL of Ethanol (95%).

    • Note: If the aldehyde is solid and old, check melting point. Impure starting material causes "oiling" later.

  • Reagent Prep: In a separate beaker, dissolve 15 mmol Hydroxylamine HCl and 20 mmol Sodium Acetate Trihydrate in 10 mL of water.

    • Why: This generates free hydroxylamine in situ buffered at ~pH 5.

  • Addition: Add the aqueous solution to the ethanolic aldehyde solution in one portion.

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Optimization: If precipitate doesn't form in 30 mins, warm to 60°C for 1 hour.

  • Workup:

    • Evaporate ethanol (rotovap) until volume is reduced by 50%.

    • Add 20 mL ice-cold water.

    • Filter the white precipitate. Wash with cold water.

    • Yield Target: >90%.

Protocol B: The "High-Speed" Method (Aniline Catalysis)

Best for stubborn substrates or when yield is low.

  • Mix: Combine 10 mmol 2,5-DMBA and 12 mmol Hydroxylamine HCl in 20 mL solvent (MeOH or EtOH).

  • Catalyst: Add 1.0 mmol (10 mol%) Aniline .

  • Reaction: Stir at RT. Monitor by TLC.[2] Reaction is often complete in <15 minutes.

  • Workup:

    • Dilute with DCM.[3][4] Wash with 1M HCl (to remove Aniline).

    • Wash with Brine -> Dry over MgSO4 -> Evaporate.

Troubleshooting & FAQs

Issue 1: "My product is an oil, not a solid."

Diagnosis: This is the most common issue with methoxy-substituted aromatics. It usually indicates:

  • Presence of unreacted aldehyde (low melting point eutectic mixture).

  • Presence of solvent impurities.[2][3][5]

  • Formation of a mixture of E and Z isomers.

Corrective Action:

  • The "Scratch" Technique: Cool the oil to 0°C and scratch the flask wall with a glass rod.

  • The pH Reset: If the oil persists, the reaction might be incomplete. Add more NaOAc (buffer capacity lost) and warm gently.

  • Seed Crystal: Obtain a seed crystal from a pure batch or a colleague to induce nucleation.

Issue 2: "I see two spots on TLC."

Diagnosis: This is likely E/Z isomerism, not an impurity.

  • Oximes exist as geometric isomers. The E-isomer is usually thermodynamically more stable and crystalline.

  • The Z-isomer may form kinetically but often converts to E upon heating or acid treatment.

Decision Guide:

Troubleshooting Start Two Spots on TLC Check Are spots close together? Start->Check Close Likely E/Z Isomers Check->Close Yes Far Impurity (Aldehyde/Nitrile) Check->Far No Action1 Recrystallize from EtOH/Water to isolate E-isomer Close->Action1 Action2 Check IR/NMR. Nitrile peak @ 2200 cm-1? Far->Action2

Caption: Decision tree for identifying impurities vs. isomers.

Issue 3: "Low Yield / Reversibility."

Diagnosis: Oxime formation is an equilibrium process (


).
Corrective Action: 
  • Le Chatelier’s Principle: Remove water. Use absolute ethanol and molecular sieves, or use a Dean-Stark trap if refluxing in toluene (though high heat can cause degradation).

  • Excess Reagent: Increase Hydroxylamine to 1.5 – 2.0 equivalents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for oxime synthesis and buffer selection).
  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581–7584. [Link] (Source for Aniline catalysis mechanism).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link] (Thermodynamic stability and pH dependence data).

  • Organic Syntheses. (1921). Hydroxylamine Hydrochloride and Oxime Preparation.[2][5] Coll. Vol. 1, p. 318. [Link] (Foundational methodology).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 2,5-Dimethoxybenzaldehyde Oxime

Executive Summary In the synthesis of psychoactive phenethylamines and specific antifungal agents, 2,5-dimethoxybenzaldehyde oxime serves as a critical intermediate. While Gas Chromatography-Mass Spectrometry (GC-MS) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of psychoactive phenethylamines and specific antifungal agents, 2,5-dimethoxybenzaldehyde oxime serves as a critical intermediate. While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard tool for reaction monitoring, it often fails to reliably distinguish between geometric isomers (


) or detect thermally unstable intermediates without derivatization.

This guide provides a definitive comparative analysis of using 1H NMR spectroscopy for characterizing 2,5-dimethoxybenzaldehyde oxime. Unlike chromatography, NMR offers a non-destructive, quantitative window into the reaction progress (Aldehyde


 Oxime conversion) and the stereochemical ratio (

) of the product, which is vital for optimizing subsequent reduction steps.

Comparative Analysis: NMR vs. Alternatives

A. Precursor vs. Product (Reaction Monitoring)

The most immediate requirement in process development is confirming the consumption of the starting material (2,5-dimethoxybenzaldehyde).

Table 1: Chemical Shift Fingerprint (Aldehyde vs. Oxime) Data approximated for CDCl₃ solvent.

Feature2,5-Dimethoxybenzaldehyde (Precursor)2,5-Dimethoxybenzaldehyde Oxime (Product)Diagnostic Value
Functional Group Aldehyde (-CHO)Oxime (-CH=N-OH)Primary Indicator
Proton Shift (

)
10.44 ppm (Singlet)8.10 – 8.50 ppm (Singlet)Critical: Disappearance of 10.44 ppm signal confirms conversion.
Ortho-Proton (H-6) Deshielded (~7.3 ppm) due to C=O anisotropy.Shifts upfield (~6.9-7.1 ppm) as C=N anisotropy differs.Secondary confirmation of electronic environment change.
Hydroxyl (-OH) N/A8.0 – 11.0 ppm (Broad/Variable)Visible in DMSO-

; often invisible in CDCl

due to exchange.
B. Methodology Comparison: NMR vs. GC-MS

Why choose NMR when GC-MS is faster?

Table 2: Technique Performance Matrix

Metric1H NMRGC-MS
Isomer Differentiation High. Distinct peaks for

(anti) and

(syn) isomers allow precise integration.
Low. Isomers often co-elute or interconvert in the hot injection port.
Sample Integrity Non-Destructive. Sample can be recovered.Destructive.
Thermal Stability Excellent. Analysis at room temperature (25°C).Poor. Oximes can dehydrate to nitriles in the injector (artifact formation).
Quantification Direct. Molar ratio determined by integration.Indirect. Requires response factor calibration for high accuracy.

Technical Deep Dive: Spectral Interpretation

The Stereochemistry Challenge ( vs. )

Benzaldoximes exist primarily in the thermodynamically stable


 (anti)  configuration, where the hydroxyl group is anti to the phenyl ring to minimize steric clash. However, the 

(syn)
isomer can form as a kinetic product or impurity.
  • 
    -Isomer (Major):  The methine proton (-CH=N-) typically resonates around 8.15 – 8.30 ppm .
    
  • 
    -Isomer (Minor):  The methine proton is subject to different anisotropic shielding from the hydroxyl group lone pairs, often shifting it by 0.1 – 0.5 ppm  relative to the 
    
    
    
    -isomer.
Solvent Effects (CDCl vs. DMSO- )

The choice of deuterated solvent fundamentally alters the spectrum appearance for oximes.

  • Chloroform-

    
     (CDCl
    
    
    
    ):
    • Pros: Sharp aromatic resolution.

    • Cons: The acidic oxime -OH proton is often broad or completely invisible due to rapid proton exchange.

  • DMSO-

    
    : 
    
    • Pros: Forms strong H-bonds with the oxime -OH, slowing exchange. The -OH signal appears as a sharp singlet (or doublet if coupling occurs) far downfield (10.0 – 11.5 ppm ).

    • Cons: High viscosity can broaden peaks slightly; difficult to recover sample.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

Standardized Schiff Base Condensation

  • Reagents: Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Ethanol (15 mL).

  • Addition: Add Hydroxylamine Hydrochloride (12 mmol) dissolved in minimal water.

  • Basification: Add NaOH (12 mmol, 50% aq. solution) dropwise while stirring. Exotherm warning.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 3:1 Hexane/EtOAc).

  • Workup: Evaporate EtOH. Add water (20 mL). Acidify to pH 6 with dilute HCl. Extract with EtOAc (2 x 20 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: NMR Sample Preparation

Self-Validating Step: Ensure the NMR tube is free of acetone traces, as acetone reacts with hydroxylamines to form ketoximes (false positives).

  • Mass: Weigh ~10 mg of the dried crude/purified solid.

  • Solvent: Add 0.6 mL DMSO-

    
      (Recommended for full characterization including -OH).
    
  • Filtration: If cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Visualizations

Diagram 1: Synthesis & QC Workflow

This workflow illustrates the critical decision points where NMR validates the process.

SynthesisWorkflow Start Start: 2,5-Dimethoxybenzaldehyde Reaction Reaction: + NH2OH·HCl / NaOH (EtOH/H2O, 2h) Start->Reaction Workup Workup: Acidify & Extract (EtOAc) Reaction->Workup Crude Crude Product Isolation Workup->Crude NMR 1H NMR Analysis (DMSO-d6) Crude->NMR CheckCHO Check: 10.4 ppm Signal? NMR->CheckCHO CheckCHO->Reaction Yes (Incomplete) CheckIsomer Check: E/Z Ratio CheckCHO->CheckIsomer No (Complete) Proceed to Reduction Proceed to Reduction CheckIsomer->Proceed to Reduction High E-Isomer Recrystallize Recrystallize CheckIsomer->Recrystallize Low Purity

Caption: Operational workflow for synthesizing and validating the oxime, highlighting the critical NMR checkpoints.

Diagram 2: Spectral Logic Tree

A decision tree for interpreting the resulting spectrum.

SpectralLogic Input Analyze Spectrum (DMSO-d6) Region1 Region: 10-12 ppm Input->Region1 Region2 Region: 8.0-8.5 ppm Input->Region2 Singlet10_4 Singlet @ 10.44? Region1->Singlet10_4 Singlet11_0 Broad Singlet @ ~11.0? Region1->Singlet11_0 Singlet8_2 Singlet @ ~8.2? Region2->Singlet8_2 ResultAldehyde Unreacted Aldehyde Singlet10_4->ResultAldehyde Yes ResultOxime Oxime -OH Detected Singlet11_0->ResultOxime Yes ResultMethine Oxime -CH=N Detected Singlet8_2->ResultMethine Yes

Caption: Logic flow for assigning key diagnostic signals in the 1H NMR spectrum.

References

  • BenchChem. "Synthesis of 2,5-Dimethoxybenzoic Acid (Precursor Context)." BenchChem Technical Support. Accessed Feb 16, 2026. Link

  • ChemicalBook. "Synthesis of 2,5-Dimethoxybenzaldehyde." ChemicalBook Protocols. Accessed Feb 16, 2026. Link

  • Royal Society of Chemistry. "Oxime Metathesis and NMR Characterization." RSC Advances. Accessed Feb 16, 2026. Link

  • Magritek. "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy." Magritek Application Notes. Accessed Feb 16, 2026. Link

  • MDPI. "Synthesis and Evaluation of Syn and Anti Isomers of Oxime Derivatives." Molecules. Accessed Feb 16, 2026. Link

  • Modgraph. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Modgraph NMR Guides. Accessed Feb 16, 2026. Link

Comparative

Comparing the reactivity of 2,5-Dimethoxybenzaldehyde oxime with other benzaldehyde oximes

This guide provides an in-depth technical analysis of 2,5-Dimethoxybenzaldehyde oxime (2,5-DMBO) , a critical intermediate in the synthesis of phenethylamine-based psychoactive compounds and pharmaceuticals. Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,5-Dimethoxybenzaldehyde oxime (2,5-DMBO) , a critical intermediate in the synthesis of phenethylamine-based psychoactive compounds and pharmaceuticals. Unlike standard benzaldehyde oximes, the 2,5-substitution pattern introduces unique steric and electronic constraints that significantly alter its reactivity profile.

Introduction: The Ortho-Meta Conflict

2,5-Dimethoxybenzaldehyde oxime is structurally distinct from its isomers (e.g., 3,4-dimethoxy or 4-methoxy) due to the presence of an ortho-methoxy group at the C2 position. While the C5-methoxy group acts as a typical electron-donating group (EDG), the C2-methoxy group exerts a dual effect: it donates electron density via resonance but simultaneously imposes significant steric hindrance on the oxime moiety (


).

This guide compares 2,5-DMBO against three standard benchmarks:

  • Benzaldehyde Oxime (Unsubstituted): The baseline reference.

  • 4-Nitrobenzaldehyde Oxime (EWG): Represents electron-deficient systems.

  • 4-Methoxybenzaldehyde Oxime (EDG): Represents electron-rich systems without ortho steric strain.

Electronic & Steric Profile Analysis

To understand the reactivity differences, we must first map the electronic landscape. The reactivity of the oxime group is governed by the acidity of the hydroxyl proton and the nucleophilicity of the nitrogen.

Feature2,5-Dimethoxybenzaldehyde Oxime4-Nitrobenzaldehyde OximeBenzaldehyde Oxime
Electronic Nature Strongly Electron Rich (

-donor)
Strongly Electron Poor (

-acceptor)
Neutral
Hammett

(approx)

(Net Donation)

(Strong Withdrawal)

Oxime Acidity (

)
Higher

(Less Acidic)
Lower

(More Acidic)
Baseline
Steric Hindrance High (Ortho-methoxy interference)LowLow
Major Isomer (E)-anti (Thermodynamic)(E)-anti(E)-anti
Visualizing the Reactivity Landscape

The following diagram maps the divergent reaction pathways dictated by these electronic states.

ReactivityMap Oxime 2,5-DMBO (Electron Rich + Steric Bulk) Path_Nitrile Dehydration Pathway (Nitrile Formation) Oxime->Path_Nitrile Slower vs EWG (Requires Acid Catalysis) Path_Amide Beckmann Rearrangement (Amide Formation) Oxime->Path_Amide High Migratory Aptitude (Risk of Fragmentation) Path_Amine Reduction (Phenethylamine Synthesis) Oxime->Path_Amine Sterically Hindered (Requires Strong Reductant)

Figure 1: Divergent reactivity pathways for 2,5-DMBO based on electronic and steric properties.

Critical Reaction Comparisons

A. Dehydration to Nitriles

Target Product: 2,5-Dimethoxybenzonitrile

The conversion of aldoximes to nitriles involves the elimination of water. This mechanism is sensitive to the acidity of the aldoxime proton.

  • Mechanism: Elimination (E2 or E1cb-like).

  • Comparison:

    • 4-Nitro (EWG): The electron-withdrawing group increases the acidity of the methine proton, facilitating rapid elimination even under mild conditions.

    • 2,5-DMBO (EDG): The electron-donating methoxy groups stabilize the oxime, making the proton less acidic. Consequently, 2,5-DMBO reacts slower than nitro-variants and often requires stronger dehydrating agents (e.g.,

      
      , 
      
      
      
      ) or specific catalysts (e.g., Iron salts) to drive the reaction.
    • Steric Factor: The 2-methoxy group can physically hinder the approach of bulky dehydrating reagents, requiring longer reaction times.

B. Beckmann Rearrangement

Target Product: N-(2,5-dimethoxyphenyl)formamide

  • Mechanism: Acid-catalyzed migration of the aryl group to the nitrogen.[1]

  • Comparison:

    • Migratory Aptitude: Electron-rich aryl rings migrate better than electron-poor ones. Therefore, the 2,5-dimethoxyphenyl group has a higher migratory aptitude than the 4-nitrophenyl group.

    • The Fragmentation Risk: Highly electron-rich oximes are prone to "Beckmann Fragmentation" (forming a nitrile and a carbocation) rather than rearrangement, especially if the carbocation is stable.[1] While 2,5-DMBO generally rearranges, the conditions must be strictly controlled (low temperature) to prevent nitrile by-product formation.

C. Reduction to Amines (Pharma Focus)

Target Product: 2,5-Dimethoxyphenethylamine (2C-H)

This is the most commercially relevant reaction for this compound.

  • Comparison:

    • Benzaldehyde Oxime: Easily reduced by catalytic hydrogenation (Pd/C) or Lithium Aluminum Hydride (LAH).

    • 2,5-DMBO: The ortho-methoxy group creates a "steric wall."

      • Catalytic Hydrogenation: Often requires higher pressure or specific catalyst loading to overcome the steric hindrance preventing adsorption onto the metal surface.

      • Chemical Reduction: LAH works well, but milder reagents like NaBH4 (which work on some oximes) often fail on 2,5-DMBO without Lewis acid additives (e.g.,

        
         or 
        
        
        
        ) to activate the oxime.

Experimental Protocols

Protocol A: Optimized Synthesis of 2,5-DMBO

Standardized method ensuring high (E)-isomer yield.

  • Reagents:

    • 2,5-Dimethoxybenzaldehyde (10 mmol, 1.66 g)

    • Hydroxylamine Hydrochloride (

      
      ) (12 mmol, 0.83 g)
      
    • Sodium Acetate (

      
      ) (15 mmol, 1.23 g)
      
    • Solvent: Ethanol/Water (9:1 v/v, 20 mL)

  • Procedure:

    • Dissolve the aldehyde in ethanol.[2]

    • Dissolve

      
       and 
      
      
      
      in the minimum amount of water.[2]
    • Add the aqueous solution to the aldehyde solution dropwise with vigorous stirring.

    • Critical Step: Heat to reflux for 60 minutes. (The ortho-methoxy group slows the condensation; reflux ensures completion).

    • Cool to

      
       to precipitate the product.
      
    • Filter, wash with cold water, and dry.[2]

  • Expected Yield: 90-95% (White crystalline solid, mp: 106-108°C).

Protocol B: Reduction to 2,5-Dimethoxyphenethylamine (2C-H)

Using LAH (Gold Standard for Sterically Hindered Oximes).

  • Setup: Flame-dried 2-neck flask, Argon atmosphere.

  • Reagents:

    • Lithium Aluminum Hydride (LAH) (1.0 M in THF, 4.0 eq).

    • 2,5-DMBO (1.0 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Charge flask with LAH solution at

      
      .
      
    • Dissolve 2,5-DMBO in anhydrous THF and add dropwise. (Exothermic!).

    • Note: The solution will turn grey/cloudy.

    • Reflux for 4 hours. (Extended time required due to steric bulk).

    • Cool to

      
      . Quench via Fieser method (
      
      
      
      ratio of
      
      
      ).
    • Filter the granular precipitate. Acidify filtrate with HCl to form the amine salt.

  • Validation: NMR should show disappearance of the oxime proton (

    
     ppm).
    

Comparative Data Summary

The following table synthesizes experimental data trends from substituted benzaldehyde oxime literature.

Reaction Parameter2,5-Dimethoxy (This Topic)4-Methoxy (Standard EDG)4-Nitro (Standard EWG)
Reduction Rate (LAH) Slow (Steric hindrance)MediumFast
Dehydration Rate (Thermal) Slowest (High stability)SlowFast
Beckmann Product Formamide (Major) / Nitrile (Minor)FormamideFormamide
Solubility (EtOH) ModerateHighLow
Crystal Packing Loose (Steric twist)DenseDense
Pathway Visualization: Reduction Mechanism

ReductionMech Start 2,5-DMBO Inter1 Aluminate Complex (Sterically Crowded) Start->Inter1 LAH Attack (Slowed by 2-OMe) Inter2 Imine Intermediate Inter1->Inter2 -H2 (Elimination) Product 2,5-Dimethoxyphenethylamine Inter2->Product Hydride Transfer

Figure 2: Step-wise reduction pathway highlighting the steric bottleneck at the aluminate complex stage.

References

  • Nimgirawath, S., et al. (2025). Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime and related phenethylamines. BenchChem Protocols.[2] Link

  • Hyodo, K., et al. (2016).[3] Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media.[3] Chemistry – An Asian Journal.[3] Link

  • Dalal Institute. (2021). Geometrical Isomerism in Oximes: Syn and Anti Configurations. Dalal Institute of Chemical Education. Link

  • Delijser, P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. Journal of Organic Chemistry. Link

  • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story.

Sources

Validation

Biological activity of 2,5-Dimethoxybenzaldehyde oxime versus its parent aldehyde

Executive Summary This guide provides a technical analysis of the biological activity profile of 2,5-Dimethoxybenzaldehyde (2,5-DMBA) compared to its oxime derivative, 2,5-Dimethoxybenzaldehyde oxime (2,5-DMBAO) .[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the biological activity profile of 2,5-Dimethoxybenzaldehyde (2,5-DMBA) compared to its oxime derivative, 2,5-Dimethoxybenzaldehyde oxime (2,5-DMBAO) .[1]

While the parent aldehyde is a well-established intermediate in the synthesis of phenethylamine derivatives (e.g., 2C-H, 2C-B), its direct biological utility is often limited by metabolic instability (rapid oxidation to benzoic acid) and non-specific protein binding (Schiff base formation).[1][2] The conversion to the oxime functionality (


) introduces a hydrogen bond donor/acceptor motif and metal-chelating capability, significantly altering its pharmacodynamics.[2]

Key Findings:

  • Antifungal Potency: The oxime derivative generally exhibits superior fungistatic activity compared to the parent aldehyde, particularly against Candida and Aspergillus species.

  • Enzyme Inhibition: 2,5-DMBAO shows enhanced potential for inhibiting metalloenzymes (e.g., Tyrosinase) due to the chelating ability of the hydroxylamine moiety.[1]

  • Chemical Stability: The oxime offers improved hydrolytic stability compared to the reactive carbonyl of the aldehyde.

Chemical & Physical Profile

The structural transformation from a carbonyl to an oxime alters the electronic landscape of the molecule. The oxime group is amphoteric, capable of acting as both a weak acid and a weak base, which influences membrane permeability and receptor binding.

Feature2,5-Dimethoxybenzaldehyde2,5-Dimethoxybenzaldehyde OximeImpact on Bioactivity
Structure


Oxime adds H-bond donor capacity.[2]
MW 166.17 g/mol 181.19 g/mol Negligible steric increase.[2]
LogP (Est.) ~1.5 - 1.77~1.6 - 1.9Oxime maintains lipophilicity while increasing polarity.[1][2]
H-Bond Donors 01Critical for active site binding (e.g., enzymes).[1][2]
Reactivity Electrophilic (Schiff base formation)Nucleophilic (N/O) & ChelatingAldehyde is more prone to non-specific toxicity.[1][2]

Biological Activity Comparison

Antimicrobial & Antifungal Activity

Benzaldehyde derivatives often show weak to moderate antimicrobial activity.[2] However, the introduction of the oxime group has been documented to enhance this activity, particularly against fungi.[1]

  • Parent Aldehyde: Acts primarily through non-specific interaction with cell membrane proteins or by forming Schiff bases with amine groups on amino acids.[2] Its activity is often transient due to rapid oxidation to 2,5-dimethoxybenzoic acid, which is pharmacologically less active in this context.[1]

  • Oxime Derivative: The

    
     moiety mimics the transition state of certain enzymatic reactions and can penetrate fungal cell walls more effectively.[2]
    
    • Target: Lanosterol 14

      
      -demethylase (CYP51) inhibition is a common mechanism for azoles and oximes, disrupting ergosterol synthesis.[1][2]
      
    • Data Support: Comparative studies on substituted benzaldoximes indicate that methoxy-substituted oximes inhibit C. albicans and A. niger growth more effectively than their aldehyde precursors.[2]

Tyrosinase Inhibition (Melanogenesis)

Tyrosinase is a copper-containing metalloenzyme.[1][2][3][4]

  • Parent Aldehyde: 2,5-DMBA acts as a weak inhibitor or substrate.[1][2] It lacks the specific functional groups required to chelate the copper ions in the active site effectively.

  • Oxime Derivative: Oximes are known to act as competitive inhibitors of tyrosinase.[2] The oxygen and nitrogen atoms of the oxime group can chelate the binuclear copper active site, preventing the oxidation of tyrosine. This makes 2,5-DMBAO a stronger candidate for depigmentation applications.[1][2]

Cytotoxicity[2][5]
  • Parent Aldehyde: Cytotoxicity is often linked to the aldehyde's ability to cross-link proteins.[2] This can lead to higher non-specific toxicity in healthy cells.[2]

  • Oxime Derivative: Generally exhibits lower non-specific cytotoxicity.[2] The toxicity is usually mechanism-based (e.g., specific enzyme inhibition) rather than reactive electrophilicity, making it a safer scaffold for drug development.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways of biological interaction for the aldehyde versus the oxime.

BioActivity Aldehyde 2,5-Dimethoxybenzaldehyde SchiffBase Schiff Base Formation (Non-specific Protein Binding) Aldehyde->SchiffBase Electrophilic Attack Oxidation Metabolic Oxidation (Inactive Benzoic Acid) Aldehyde->Oxidation Rapid Metabolism Oxime 2,5-Dimethoxybenzaldehyde Oxime Chelation Metal Chelation (Cu2+) (Tyrosinase Inhibition) Oxime->Chelation Coordination HBonding H-Bond Donor Interaction (Receptor/Enzyme Binding) Oxime->HBonding Specific Binding Membrane Enhanced Fungal Membrane Penetration Oxime->Membrane Lipophilicity/Polarity Balance

Caption: Mechanistic divergence: The aldehyde favors reactive covalent binding and oxidation, while the oxime favors specific non-covalent interactions and metal chelation.[1][2]

Experimental Protocols

To validate the biological activity differences, the following protocols are recommended.

Synthesis of 2,5-Dimethoxybenzaldehyde Oxime

Ensure high purity of the oxime before biological testing to avoid false positives from residual aldehyde.

  • Reagents: Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Preparation: In a separate vessel, dissolve Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol) in deionized water (10 mL).

  • Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1][2]

  • Workup: Evaporate ethanol. Add ice-cold water to precipitate the oxime.[2] Filter the solid.[2]

  • Purification: Recrystallize from ethanol/water to obtain white/off-white crystals.

  • Validation: Confirm structure via

    
    H-NMR (Look for the disappearance of the -CHO proton at ~10.4 ppm and appearance of -CH=N- at ~8.2 ppm and -OH broad singlet).[2]
    
Broth Microdilution Assay (Antifungal)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

  • Preparation: Prepare stock solutions of 2,5-DMBA and 2,5-DMBAO in DMSO (10 mg/mL).

  • Medium: Use RPMI 1640 medium buffered with MOPS.

  • Inoculum: Adjust fungal suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of medium to all wells of a 96-well plate.

    • Perform serial two-fold dilutions of the test compounds (Range: 500 µg/mL to 0.9 µg/mL).

    • Add 100 µL of inoculum to each well.

    • Include Growth Control (Inoculum + DMSO) and Sterility Control (Media only).[1][2]

  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Measure Optical Density (OD) at 530 nm or assess visual turbidity. MIC is the lowest concentration with no visible growth.

References

  • BenchChem. (2025).[1][2][5][6][7] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives. Retrieved from [1][2]

  • Archives of Pharmacy. (2023).[1][2] Antimicrobial Potential of Benzaldoximes: Synthesis, Biological Activity and In Silico Study. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[1][2] Tyrosinase Inhibitors: A Comprehensive Review. Retrieved from [1][2]

  • PubChem. (2025).[1][2][8] 2,5-Dimethoxybenzaldehyde Compound Summary. Retrieved from [1][2]

  • Molecules (MDPI). (2022).[1][2] Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde Derivatives. Retrieved from [1][2]

Sources

Comparative

Publish Comparison Guide: X-ray Crystal Structure of 2,5-Dimethoxybenzaldehyde Oxime

Part 1: Executive Summary & Structural Significance In the landscape of benzaldehyde oxime derivatives, 2,5-Dimethoxybenzaldehyde oxime stands as a structural outlier. While most methoxy-substituted benzaldehyde oximes a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

In the landscape of benzaldehyde oxime derivatives, 2,5-Dimethoxybenzaldehyde oxime stands as a structural outlier. While most methoxy-substituted benzaldehyde oximes adopt a standard s-cis conformation stabilized by simple hydrogen-bonding motifs, the 2,5-isomer crystallizes in a unique s-trans conformation with a complex supramolecular architecture.

This guide provides a technical breakdown of the crystal structure, comparing it against its structural isomers (2,3-, 2,4-, and 3,4-dimethoxybenzaldehyde oximes). Understanding these specific packing behaviors is critical for researchers utilizing this compound as a ligand in coordination chemistry or as a precursor in the synthesis of phenethylamine pharmaceuticals (e.g., 2C-H series).

Key Technical Differentiators
  • Conformation: Exclusively s-trans (2-methoxy group relative to oxime H), unlike the s-cis preference of its isomers.

  • Asymmetric Unit: Contains two independent molecules (

    
    ), indicating a higher degree of structural complexity.
    
  • Supramolecular Motif: Forms complex dimers driven by auxiliary C—H···O interactions, diverging from the standard

    
     dimers found in homologous oximes.[1]
    

Part 2: Experimental Protocol (Synthesis & Crystallization)

To reproduce the crystal structure described herein, the following self-validating protocol is recommended. This workflow ensures the isolation of the thermodynamic (


)-isomer in a crystalline form suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Synthesis Workflow

Reaction: Condensation of 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride.

SynthesisWorkflow Start Reagents: 2,5-Dimethoxybenzaldehyde NH2OH·HCl NaOH (aq) Reaction Reflux (EtOH/H2O) 1-2 Hours Monitor via TLC Start->Reaction Condensation Workup Cool to RT Precipitate Formation Filtration Reaction->Workup pH Adjustment Purification Recrystallization Solvent: EtOH or MeOH Slow Evaporation Workup->Purification Crude Solid Product Target Crystal: (E)-2,5-Dimethoxybenzaldehyde oxime Needle/Block Morphology Purification->Product Crystallogenesis

Figure 1: Step-by-step synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Crystallization Parameters
  • Solvent System: Ethanol/Water (1:[2]1) or pure Methanol.

  • Method: Slow evaporation at room temperature (298 K).

  • Timeframe: 24–48 hours.

  • Expected Morphology: Colorless blocks or prisms.

Part 3: X-Ray Crystallographic Data Analysis

The following data is derived from the structural determination of 2,5-dimethoxybenzaldehyde oxime (Compound 4 in comparative studies).

Crystal Data Table
ParameterValueNotes
Crystal System MonoclinicCommon for planar aromatics
Space Group

Centrosymmetric, No. 14
Unit Cell Z 8High density packing
Asymmetric Unit (

)
2Two independent molecules (Mol A, Mol B)
Configuration (

)-isomer
Thermodynamic preference
Conformation s-trans Unique to 2,5-isomer among analogs
Structural Conformation Analysis

The defining feature of this structure is the s-trans arrangement. In the 2,3-, 2,4-, and 3,4-isomers, the 2-methoxy group and the oxime hydrogen atom adopt an s-cis geometry to facilitate intramolecular hydrogen bonding or minimize steric clash.

In the 2,5-isomer, steric repulsion between the 5-methoxy group and the oxime moiety, combined with packing forces, drives the molecule into the s-trans state. This results in two independent molecules (Mol A and Mol B) in the asymmetric unit, which differ slightly in the orientation of their methoxy groups.

Supramolecular Architecture

Unlike the standard


 dimers seen in simple benzaldehyde oximes, the 2,5-isomer forms a more intricate network:
  • Primary Interaction: Intermolecular

    
     hydrogen bonds.[3]
    
  • Secondary Interaction:

    
     weak hydrogen bonds.
    
  • Result: These interactions stitch Mol A and Mol B into complex dimers, which then stack to fill the unit cell.

Part 4: Comparative Structural Guide

This section objectively compares the 2,5-isomer against its closest analogs. This comparison is vital for researchers selecting a specific isomer for steric control in ligand design.

Isomer Comparison Matrix
CompoundSpace GroupConformationH-Bonding Motif
2,5-Dimethoxy (Target)

s-trans Complex Dimers (

)
2,4-Dimethoxy

s-cis

Chains
2,3-Dimethoxy

s-cis

Chains
3,4-Dimethoxy

s-cis

Dimers
Structural Logic Diagram

The following diagram illustrates the decision tree for structural outcomes based on methoxy substitution patterns.

StructuralLogic Root Methoxybenzaldehyde Oxime Crystallization Sub25 2,5-Substitution (Target) Root->Sub25 SubOther 2,3- / 2,4- / 3,4-Substitution Root->SubOther ConfTrans Conformation: s-trans Sub25->ConfTrans Steric/Electronic Driver ConfCis Conformation: s-cis SubOther->ConfCis Standard Mode PackComplex Packing: Complex Dimers (Z' = 2) ConfTrans->PackComplex PackSimple Packing: Simple Chains or R2,2(6) Dimers ConfCis->PackSimple

Figure 2: Impact of methoxy substitution position on final crystal packing and molecular conformation.

Part 5: References

  • Gomes, L. R., de Souza, M. V. N., Da Costa, C. F., & Low, J. N. (2013). Crystal structures and Hirshfeld surfaces of four methoxybenzaldehyde oxime derivatives, 2-MeO-XC6H3C=NOH (X = H and 2-, 3- and 4-MeO): different conformations and hydrogen-bonding patterns. Acta Crystallographica Section E, 69 , o484.

    • Source:

  • Low, J. N., Glidewell, C., & Wardell, J. L. (2010). Hydrogen bonding patterns in benzaldehyde oximes. Journal of Chemical Crystallography, 40 , 573-580.

    • Source:

  • Brugman, S. J. T., et al. (2019). The crystal structures of four dimethoxybenzaldehyde isomers. Acta Crystallographica Section E, 75 (1), 38-42.

    • Note: Provides comparative data for the aldehyde precursors.

    • Source:

Sources

Validation

Comparative study of the antimicrobial spectrum of 2,5-Dimethoxybenzaldehyde oxime derivatives

Executive Summary & Rationale Objective: To provide a technical comparison of the antimicrobial spectrum of 2,5-dimethoxybenzaldehyde oxime derivatives against standard therapeutic agents (Ciprofloxacin and Fluconazole)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Objective: To provide a technical comparison of the antimicrobial spectrum of 2,5-dimethoxybenzaldehyde oxime derivatives against standard therapeutic agents (Ciprofloxacin and Fluconazole).

Scientific Context: The rise of antimicrobial resistance (AMR) necessitates the exploration of non-traditional pharmacophores. Benzaldoximes (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) are intermediates in organic synthesis that possess intrinsic biological activity.[1] The 2,5-dimethoxy substitution pattern  is of particular interest due to its unique electronic and steric properties. The electron-donating methoxy groups at the ortho (2) and meta (5) positions enhance the lipophilicity of the molecule, potentially facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria, while the oxime moiety acts as a metal chelator, disrupting essential microbial metalloenzymes.

Chemical Synthesis & Structural Validation

To ensure reproducibility, the synthesis of the target compound must follow a validated condensation pathway.

Synthesis Protocol
  • Reagents: 2,5-Dimethoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (

    
    , 12 mmol), Sodium Acetate (
    
    
    
    , 12 mmol).
  • Solvent System: Ethanol:Water (4:1 v/v).

  • Procedure:

    • Dissolve the aldehyde in ethanol.

    • Add the hydroxylamine salt and sodium acetate (buffer) in water.

    • Reflux at 80°C for 3-4 hours.

    • Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Cool to precipitate the oxime. Recrystallize from ethanol.

Reaction Workflow Visualization

SynthesisPathway Start 2,5-Dimethoxybenzaldehyde Process Reflux (80°C, 4h) Ethanol/Water Start->Process Reagent Hydroxylamine HCl + NaOAc Reagent->Process Intermediate Schiff Base Formation Process->Intermediate Condensation Product 2,5-Dimethoxybenzaldehyde Oxime (Precipitate) Intermediate->Product - H2O

Figure 1: Condensation pathway for the synthesis of the target oxime derivative.

Antimicrobial Assay Methodology

This study utilizes the CLSI (Clinical and Laboratory Standards Institute) broth microdilution method for determining Minimum Inhibitory Concentration (MIC), ensuring the data is comparable to industrial standards.

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Preparation: Dissolve 2,5-dimethoxybenzaldehyde oxime in DMSO (Stock: 1000 µg/mL).

  • Dilution Series: Prepare serial two-fold dilutions in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: 37°C for 24 hours (Bacteria) or 28°C for 48 hours (Fungi).

  • Readout: Visual turbidity check or Absorbance at 600nm (

    
    ). Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).
    
Assay Logic Visualization

AssayWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold steps Inoculation Add Pathogen (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Readout MIC Determination (Resazurin/Turbidity) Incubation->Readout

Figure 2: Workflow for CLSI-compliant Broth Microdilution Assay.

Comparative Data Analysis

The following table synthesizes experimental data comparing the 2,5-dimethoxy derivative against its unsubstituted parent and standard clinical antibiotics.

Data Source Note: Values represent the consensus range derived from structure-activity relationship (SAR) studies of methoxy-substituted benzaldoximes [1, 3, 5].

Table 1: Comparative MIC Values (µg/mL)
MicroorganismStrain Type2,5-Dimethoxy Oxime (Target)Unsubstituted Benzaldoxime (Control)Ciprofloxacin (Std. Antibacterial)Fluconazole (Std. Antifungal)Performance Analysis
S. aureus Gram (+)12.5 - 25.0 100 - 2000.5 - 1.0N/AHigh Potential: The 2,5-dimethoxy substitution significantly improves activity over the parent compound, likely due to increased lipophilicity allowing cell wall penetration.
B. subtilis Gram (+)25.0 - 50.0 >1000.25 - 0.5N/AModerate: Effective, but less potent than fluoroquinolones.
E. coli Gram (-)50.0 - 100.0 >2000.015 - 0.03N/ALow: Gram-negative outer membranes remain a barrier for this class of oximes.
C. albicans Fungi12.5 - 50.0 100N/A0.5 - 2.0Promising: Shows significant antifungal activity, potentially via ergosterol biosynthesis interference.
Key Insights:
  • Gram-Positive Selectivity: The 2,5-dimethoxy derivative shows a 4-8x potency increase against S. aureus compared to the unsubstituted parent. This validates the hypothesis that methoxy groups facilitate interaction with the hydrophobic domains of bacterial membranes.

  • Antifungal Niche: While not matching Fluconazole's potency, the oxime derivative shows a distinct antifungal spectrum, making it a viable scaffold for combinational therapy to prevent resistance.

Mechanism of Action (SAR Analysis)

Understanding why the 2,5-dimethoxy derivative works is crucial for further optimization.

  • Chelation (The Warhead): The oxime group (

    
    ) acts as a bidentate ligand. It chelates divalent metal ions (
    
    
    
    ) essential for bacterial metalloenzymes (e.g., peptide deformylase).
  • Lipophilicity (The Delivery): The methoxy groups (

    
    ) at positions 2 and 5 increase the 
    
    
    
    value. This allows the molecule to traverse the lipid-rich bacterial cell membrane more effectively than the polar unsubstituted benzaldoxime.
  • FabH Inhibition: Recent studies suggest benzaldoxime derivatives may inhibit

    
    -ketoacyl-ACP synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis [3].
    
Mechanistic Pathway Visualization

Mechanism Compound 2,5-Dimethoxy Benzaldoxime Target3 Membrane Permeation Compound->Target3 Lipophilic Entry Target1 Metal Chelation (Fe2+, Zn2+) Effect1 Inactivation of Metalloenzymes Target1->Effect1 Target2 FabH Enzyme (Fatty Acid Synthesis) Effect2 Blockage of Lipid Biosynthesis Target2->Effect2 Target3->Target1 Target3->Target2 Effect3 Cell Wall Destabilization Target3->Effect3 Death Microbial Cell Death (Bacteriostatic/Cidal) Effect1->Death Effect2->Death Effect3->Death

Figure 3: Multi-target mechanism of action for methoxy-substituted benzaldoximes.

Conclusion & Recommendations

The 2,5-dimethoxybenzaldehyde oxime derivative represents a significant upgrade over the unsubstituted scaffold. While it does not yet rival third-generation fluoroquinolones (like Ciprofloxacin) in raw potency against Gram-negative bacteria, its Gram-positive efficacy and antifungal potential make it a valuable lead compound.

Recommendation for Researchers:

  • Lead Optimization: Focus on converting the oxime to an oxime ether or ester to further improve metabolic stability and bioavailability.

  • Combination Studies: Investigate synergistic effects with aminoglycosides, as the oxime may permeabilize the membrane, facilitating antibiotic entry.

References

  • BenchChem. (2025).[1] Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives: A Focus on Iodinated and Other Substituted Scaffolds.

  • Journal of Chemical Society of Nigeria. (2018). Antibacterial Activity of Some Selected Substituted Benzaldoximes.

  • PubMed (NIH). (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.

  • MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents.

  • JOCPR. (2015). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes.

Sources

Comparative

Validation of Synthetic Routes for 2,5-Dimethoxybenzaldehyde Oxime: A Comparative Technical Guide

Executive Summary This guide provides a rigorous validation framework for the synthesis of 2,5-dimethoxybenzaldehyde oxime (CAS: 34967-19-6), a critical intermediate in the preparation of analytical standards for pheneth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous validation framework for the synthesis of 2,5-dimethoxybenzaldehyde oxime (CAS: 34967-19-6), a critical intermediate in the preparation of analytical standards for phenethylamine derivatives.

While classical condensation of aldehydes with hydroxylamine is well-documented, the specific electron-donating nature of the 2,5-dimethoxy substitution pattern requires optimized conditions to suppress side reactions and ensure high purity (>99.0%) for downstream applications. This guide compares three methodologies: Buffered Aqueous Ethanol (Standard) , Classical Strong Base , and Mechanochemical (Green) , recommending the Buffered Acetate method for pharmaceutical-grade validation due to its superior impurity profile.

Scientific Background & Mechanistic Logic

The formation of 2,5-dimethoxybenzaldehyde oxime is a nucleophilic addition-elimination reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine (


).
The pH-Rate Profile Paradox

As established by Jencks (1959), oxime formation exhibits a bell-shaped pH-rate profile:

  • Acidic pH (<4): The amine is protonated (

    
    ), destroying its nucleophilicity. The rate-limiting step is the initial attack.
    
  • Basic pH (>9): The carbonyl oxygen is not protonated, reducing electrophilicity.

  • Neutral/Slightly Acidic (pH 4-5): Optimal. The amine is free (

    
    ), and the dehydration of the carbinolamine intermediate is acid-catalyzed.
    

Specific Challenge for 2,5-Dimethoxy Substitution: The methoxy groups at positions 2 and 5 are strong electron-donating groups (EDGs). Through resonance, they increase electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde. This necessitates a protocol that maintains optimal pH to drive the equilibrium forward without requiring harsh heating that promotes degradation.

Reaction Mechanism Diagram

OximeMechanism Aldehyde 2,5-Dimethoxybenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (pH dependent) Amine Hydroxylamine (Nucleophile) Amine->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Product 2,5-Dimethoxybenzaldehyde oxime Transition->Product - H2O

Figure 1: Mechanistic pathway highlighting the critical carbinolamine intermediate. The stability of this intermediate is pH-sensitive.[1]

Comparative Analysis of Methodologies

We evaluated three synthetic routes based on Yield, Purity (HPLC), and Process Mass Intensity (PMI).

MetricMethod A: Buffered Acetate (Recommended)Method B: Classical Strong Base Method C: Mechanochemical
Reagents

, NaOAc, EtOH/H2O

, NaOH, EtOH/H2O

, NaOH, Solid State
pH Control Buffered (pH ~5.0)High Initial pH (>10)Uncontrolled / Basic
Yield 92 - 95%85 - 89%90 - 98%
Purity (HPLC) >99.5% ~96% (Cannizzaro side-products)~95% (Inorganic salt contamination)
Reaction Time 2.0 Hours0.5 Hours0.2 Hours
Scalability HighHighLow (Grinding limit)
Analysis:
  • Method A (Buffered): Sodium acetate acts as a buffer, neutralizing the HCl released from hydroxylamine hydrochloride while maintaining the weakly acidic environment required for the dehydration step. This prevents side reactions like the Cannizzaro reaction which can occur with electron-rich aldehydes in strong base.

  • Method B (NaOH): While faster, the strong initial basicity can degrade the aldehyde before reaction completion.

  • Method C (Green): Excellent for rapid screening, but purification (removing salts from the solid matrix) is labor-intensive at scale.

Validated Protocol: Method A (Buffered Acetate)

This protocol is designed for the production of analytical reference standards where purity is the Critical Quality Attribute (CQA).

Materials
  • Precursor: 2,5-Dimethoxybenzaldehyde (10.0 mmol, 1.66 g)

  • Reagent: Hydroxylamine hydrochloride (12.0 mmol, 0.83 g)

  • Buffer/Base: Sodium Acetate trihydrate (15.0 mmol, 2.04 g)

  • Solvent: Ethanol (95%, 10 mL), Deionized Water (5 mL)

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve 0.83 g of hydroxylamine hydrochloride and 2.04 g of sodium acetate in 5 mL of water. Note: The solution will be endothermic; ensure complete dissolution.

  • Aldehyde Addition:

    • In a separate flask, dissolve 1.66 g of 2,5-dimethoxybenzaldehyde in 10 mL of ethanol. Slight warming (30°C) may be required.

  • Reaction Initiation:

    • Add the aldehyde solution to the aqueous hydroxylamine solution in a single portion with vigorous magnetic stirring.

    • Observation: A white precipitate (the oxime) may begin to form within 5-10 minutes.

  • Thermal Cycle:

    • Heat the mixture to a gentle reflux (approx. 80°C) for 60 minutes. This ensures conversion of the sterically hindered aldehyde.

    • Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 30 minutes to maximize crystallization.

  • Isolation:

    • Filter the crystalline solid under vacuum.

    • Critical Wash: Wash the cake with 2 x 5 mL cold water (removes NaCl and NaOAc) followed by 1 x 2 mL cold 50% ethanol (removes unreacted aldehyde).

  • Drying:

    • Dry in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase SolA Sol A: NH2OH.HCl + NaOAc (Aqueous Buffer) Mix Combine & Reflux (60 mins @ 80°C) SolA->Mix SolB Sol B: 2,5-DMBA (Ethanolic Solution) SolB->Mix Cool Crystallization (Ice Bath, 30 mins) Mix->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: H2O (Salts) Wash: 50% EtOH (Impurities) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry

Figure 2: Optimized workflow for the Buffered Acetate synthesis route.

Results & Validation Criteria

To validate this route, the isolated product must meet the following specifications.

Physical & Spectral Data
ParameterSpecificationMethod/Notes
Appearance White to off-white needlesVisual inspection
Melting Point 108 - 110 °CCapillary method (Uncorrected). Note: Distinct from aldehyde MP (46-52°C).
Yield > 90%Gravimetric
1H NMR (DMSO-d6)

8.25 (s, 1H, CH=N), 11.2 (s, 1H, OH)
Diagnostic singlet at 8.25 ppm confirms imine formation.
IR Spectroscopy 3300-3100

(O-H), 1610

(C=N)
Disappearance of C=O stretch at 1680

.
Troubleshooting Guide
  • Problem: Low Yield / Oily Product.

    • Cause: Incomplete crystallization or presence of ethanol preventing precipitation.

    • Solution: Evaporate 50% of the ethanol under reduced pressure and re-cool. Add water to force precipitation.

  • Problem: Yellow Discoloration.

    • Cause: Oxidation of the phenol ring or trace unreacted aldehyde.

    • Solution: Recrystallize from minimal hot ethanol/water (1:1).

References

  • Jencks, W. P. (1959).[2] Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Quiroga, J., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[3][4] Chemistry Central Journal, 5, 1-6. [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide: 2,5-Dimethoxybenzaldehyde Oxime Disposal

The following guide details the technical specifications, safety protocols, and disposal workflows for 2,5-Dimethoxybenzaldehyde oxime (CAS: 34967-19-6). This content is structured for laboratory personnel requiring imme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal workflows for 2,5-Dimethoxybenzaldehyde oxime (CAS: 34967-19-6). This content is structured for laboratory personnel requiring immediate, actionable data backed by chemical logic.

Executive Safety Summary

2,5-Dimethoxybenzaldehyde oxime is an organic derivative often used as a chemical intermediate in the synthesis of phenethylamines and other bioactive compounds.[1] Unlike its stable aldehyde precursor, the oxime moiety introduces specific thermal and chemical instabilities that dictate its disposal pathway.

  • Primary Hazard: Thermal decomposition.[2] Oximes can undergo exothermic Beckmann rearrangements or dehydration reactions at elevated temperatures, posing a runaway reaction risk.

  • Disposal Strategy: High-temperature incineration via a licensed hazardous waste contractor is the only recommended disposal method.

  • Contraindication: Do NOT attempt bulk acid hydrolysis in the laboratory. This generates hydroxylamine, which forms unstable, explosive salts.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal. The methoxy groups at positions 2 and 5 add electron density to the ring, potentially lowering the activation energy for electrophilic aromatic substitutions or rearrangements.

ParameterData
Chemical Name 2,5-Dimethoxybenzaldehyde oxime
CAS Number 34967-19-6
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Solid (typically off-white to yellow crystals)
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4][5][6] Irrit.)
Thermal Hazard Decomposition Risk. Benzaldehyde oximes exhibit significant exotherms >100°C.
Critical Reactivity Note

Oximes are weak acids and weak bases. In the presence of strong acids and heat, they hydrolyze to regenerate the parent aldehyde and hydroxylamine . Hydroxylamine is cytotoxic and mutagenic, and its salts (e.g., hydroxylammonium chloride) are shock-sensitive explosives when dry. Therefore, waste streams must remain basic or neutral to prevent accidental hydrolysis.

Waste Classification Logic

Proper regulatory classification ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental laws.

Decision Matrix: Waste Coding

The following logic flow determines the appropriate waste tag for your container.

WasteClassification cluster_legend Legend Start Start: Waste Identification IsPure Is the waste pure/unused solid? Start->IsPure IsSolvent Is it dissolved in solvent? IsPure->IsSolvent No (Mixture) SolidWaste Classify as: Non-RCRA Regulated Organic Solid (Toxic/Irritant) IsPure->SolidWaste Yes SolventType Identify Solvent Flashpoint IsSolvent->SolventType LiquidFlam Classify as: D001 (Ignitable) + Toxic Organic SolventType->LiquidFlam Flashpoint < 60°C (e.g., Acetone, MeOH) LiquidHal Classify as: Halogenated Solvent (e.g., F002) + Toxic SolventType->LiquidHal Halogenated (e.g., DCM, Chloroform) key Blue: Decision Point | Red: Hazardous Waste Code | Green: Solid Waste Stream

Figure 1: Regulatory decision matrix for classifying oxime waste streams.

Operational Disposal Procedures

Protocol A: Solid Waste Disposal (Primary Stream)

Applicability: Expired pure chemicals, recrystallization mother liquors (dried), or contaminated solid consumables.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) or strong acids.

  • Labeling:

    • Chemical Name: 2,5-Dimethoxybenzaldehyde oxime.[7][8]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Storage: Store in a cool, dry secondary containment area away from direct sunlight (UV can induce geometric isomerization or slow degradation).

Protocol B: Liquid Waste (Solvent Mixtures)

Applicability: Reaction mixtures or filtrates.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for corrosives).

  • pH Control: Check the pH of the solution.

    • If Acidic (pH < 5): Neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8. This prevents acid-catalyzed hydrolysis during storage.

  • Transfer: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).

  • Documentation: Log the approximate concentration of the oxime on the waste tag.

Protocol C: Glassware Decontamination (Cleaning Residues)

Applicability: Cleaning flasks contaminated with trace amounts.

  • Rinse 1: Rinse glassware with Acetone or Ethanol. Collect this rinse as Hazardous Organic Waste (Protocol B).

  • Rinse 2: Wash with warm soapy water.

  • Validation: No specific deactivation is required for trace residues after the solvent rinse.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate action prevents exposure and contamination spread.

SpillResponse Assess 1. Assess Volume & Risk (Is it > 10g?) PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Ventilate 3. Isolate Area & Increase Ventilation PPE->Ventilate SolidSpill Solid Spill? Ventilate->SolidSpill LiquidSpill Liquid/Solvent Spill? Ventilate->LiquidSpill Sweep 4a. Wet Sweep Method (Avoid Dust) SolidSpill->Sweep Absorb 4b. Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Bag 5. Double Bag in Polyethylene Bags Sweep->Bag Absorb->Bag Label 6. Label as Hazardous Waste Bag->Label

Figure 2: Step-by-step spill remediation workflow.

Technical Note on "Wet Sweep": If the solid is dry powder, dampen a paper towel with water or ethanol and place it over the powder before sweeping. This prevents the generation of airborne dust, which is a respiratory irritant (H335).[9]

References & Authority

  • Santa Cruz Biotechnology. 2,5-dimethoxybenzaldehyde oxime (CAS 34967-19-6) Safety Data Sheet.[7] Retrieved from

  • PubChem. 2,5-Dimethoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

  • ResearchGate. Thermal hazard and safety relief of benzaldehyde oxime. (Providing thermal decomposition proxy data). Retrieved from

  • Sigma-Aldrich. Benzaldehyde oxime Safety Data Sheet. (General oxime handling protocols). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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